2-Methylthio-5-trifluoromethoxyphenylboronic acid
Description
BenchChem offers high-quality 2-Methylthio-5-trifluoromethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthio-5-trifluoromethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFVCYILRFDPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660310 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-11-8 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis hinges on a strategic application of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and efficient synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol grounded in established chemical principles.
Introduction: The Significance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into these building blocks is of particular interest in drug discovery. The -OCF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a boronic acid and a strategically placed methylthio group, making it a highly sought-after intermediate for the synthesis of complex pharmaceuticals.
Synthetic Strategy: A Directed ortho-Metalation Approach
The most efficient and regioselective route to 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a three-step sequence commencing with the readily available precursor, 4-trifluoromethoxythioanisole. The core of this strategy lies in a Directed ortho-Metalation (DoM) reaction.
The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG)[1]. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, such as n-butyllithium (n-BuLi), bringing the base in close proximity to the ortho-proton and facilitating its abstraction. This results in the formation of a highly reactive aryllithium species, which can then be trapped with a suitable electrophile.
Regioselectivity: The Role of the Methylthio Directing Group
In the precursor molecule, 4-trifluoromethoxythioanisole, two potential directing groups are present: the methylthio (-SMe) group and the trifluoromethoxy (-OCF₃) group. The regiochemical outcome of the lithiation is determined by the relative directing ability of these two groups. The sulfur atom in the methylthio group is a well-established and effective directing group in DoM reactions[2]. Conversely, while the oxygen in the trifluoromethoxy group can coordinate to the lithium base, its directing ability is significantly attenuated by the strong electron-withdrawing nature of the trifluoromethyl group. In competitive studies between methoxy (-OMe) and trifluoromethoxy (-OCF₃) groups, the methoxy group has been shown to be the superior directing group. By extension, the more Lewis basic and coordinatively competent sulfur atom of the methylthio group is expected to be the dominant directing group in this substrate. This ensures that the lithiation occurs exclusively at the position ortho to the methylthio group, leading to the desired 2-lithiated intermediate.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with in-process checks and clear endpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Trifluoromethoxythioanisole | ≥98% | Commercially Available | Ensure dryness before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use for accurate molarity. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Freshly distilled from sodium/benzophenone. |
| Triisopropyl borate | ≥98% | Commercially Available | Distill before use. |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Reagent Grade | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Ethyl acetate | ACS Grade | Commercially Available | For chromatography. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Reagent Grade |
Step-by-Step Synthesis
Step 1: Directed ortho-Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add 4-trifluoromethoxythioanisole (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically indicated by a slight color change.
Step 2: Borylation
-
To the cold (-78 °C) solution of the aryllithium species, add triisopropyl borate (1.2 eq.) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a quenched aliquot.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is between 1 and 2.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification
The crude 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate) and allow it to cool slowly to induce crystallization.
-
Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with a 1 M aqueous solution of sodium hydroxide. The aqueous layer, containing the boronate salt, is then washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified with 2 M HCl to precipitate the pure boronic acid, which is collected by filtration.[3]
-
Column Chromatography: While boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition, a short plug of silica gel can be used to remove baseline impurities.[4][5] Alternatively, specialized techniques such as chromatography on boric acid-treated silica gel can be employed for more challenging purifications.[6]
Characterization Data (Representative)
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.5 (s, 3H, -SCH₃), ~7.2-7.8 (m, 3H, Ar-H), ~8.0 (br s, 2H, -B(OH)₂) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -58 (s, 3F, -OCF₃) |
| ¹³C NMR (CDCl₃) | Expected signals for all aromatic and aliphatic carbons. |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to C₈H₈BF₃O₃S |
Mechanistic Rationale and Causality in Experimental Choices
-
n-Butyllithium (n-BuLi): This strong organolithium base is essential for the deprotonation of the aromatic C-H bond. Its high basicity ensures a rapid and irreversible lithiation at low temperatures.
-
Anhydrous Tetrahydrofuran (THF): THF is a polar aprotic solvent that is crucial for solvating the n-BuLi aggregate and the resulting aryllithium intermediate, thereby increasing the reactivity of the base and stabilizing the reactive intermediate. The use of a rigorously anhydrous solvent is critical to prevent quenching of the organolithium species by water.
-
Low Temperature (-78 °C): Performing the lithiation and borylation at low temperatures is paramount to prevent side reactions, such as the decomposition of the aryllithium intermediate and potential reaction of n-BuLi with the solvent.
-
Triisopropyl Borate: This boronic ester is used as the electrophile to trap the aryllithium species. The bulky isopropyl groups help to prevent multiple additions of the aryllithium to the boron center.
-
Acidic Workup: The boronate ester formed after the borylation step is stable. Acidic hydrolysis is required to convert the boronate ester to the final boronic acid product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion in the lithiation step | Inactive n-BuLi, wet solvent or starting material. | Titrate the n-BuLi solution before use. Ensure all reagents and solvents are rigorously dried. Flame-dry all glassware under a nitrogen atmosphere. |
| Formation of multiple products | Temperature fluctuations during lithiation or borylation. | Maintain a consistent low temperature throughout the addition of reagents. Add the n-BuLi and triisopropyl borate slowly and dropwise. |
| Difficulty in isolating the final product | The boronic acid may be partially soluble in the aqueous phase or may form an emulsion. | Perform multiple extractions with an appropriate organic solvent. If an emulsion forms, add a small amount of brine to break it. |
| Decomposition of the boronic acid during purification | Boronic acids can be sensitive to prolonged exposure to silica gel. | Minimize the time the compound is on the silica gel column. Use a less acidic stationary phase like neutral alumina, or employ non-chromatographic purification methods. |
Conclusion
The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid via a directed ortho-metalation strategy is a robust and efficient method for accessing this valuable building block. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably produce this compound in high yield and purity. This guide provides a comprehensive and practical framework for the successful execution of this synthesis, empowering scientists in their pursuit of novel and impactful chemical entities.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
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Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]
-
Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Retrieved from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]
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Optimization of Organolithium Reactions. (2020, May 15). Retrieved from [Link]
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Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved from [Link]
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A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed. (2012, September 7). Retrieved from [Link]
-
Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). Retrieved from [Link]
-
Regarding reaction conditions with nBuLi : r/chemistry - Reddit. (2016, April 28). Retrieved from [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. (n.d.). Retrieved from [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
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Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH. (n.d.). Retrieved from [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT. (2013, November 1). Retrieved from [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH. (n.d.). Retrieved from [Link]
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A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT. (n.d.). Retrieved from [Link]
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A Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: Properties, Synthesis, and Applications in Suzuki-Miyaura Cross-Coupling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a highly functionalized arylboronic acid of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive boronic acid handle, an ortho-methylthio group, and a para-trifluoromethoxy moiety—makes it a sophisticated building block for advanced molecular design. The trifluoromethoxy (-OCF3) group is particularly notable for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the compound's properties, a proposed synthetic route based on established organometallic principles, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with a detailed experimental protocol.
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds. It is expected to be a stable, solid material under standard laboratory conditions.
| Property | Value / Description |
| Molecular Formula | C₈H₈BF₃O₃S |
| Molecular Weight | 252.02 g/mol |
| IUPAC Name | (2-(methylthio)-5-(trifluoromethoxy)phenyl)boronic acid |
| Appearance | Expected to be an off-white to pale yellow solid |
| CAS Number | Not readily available in public databases |
| Solubility | Expected to be soluble in organic solvents like Dioxane, THF, DMF, and alcohols. |
| Storage | Store under an inert atmosphere in a cool, dry place. Refrigeration is recommended.[3][4] |
The key structural features are the planar phenyl ring substituted with the boronic acid, a sterically influential ortho-methylthio group, and a strongly electron-withdrawing para-trifluoromethoxy group. This electronic profile—an electron-rich sulfur atom ortho to the boronic acid and a powerful electron-withdrawing group para to it—creates a unique electronic environment that influences its reactivity in cross-coupling reactions.
Synthesis Pathway
The most established and versatile method for the synthesis of novel arylboronic acids involves the borylation of an aryl-metal intermediate, which is typically generated from a corresponding aryl halide.[5][6] The proposed synthesis for 2-methylthio-5-trifluoromethoxyphenylboronic acid follows this robust and reliable methodology.
The logical precursor is 1-bromo-2-(methylthio)-5-(trifluoromethoxy)benzene . The synthesis proceeds via a two-step, one-pot procedure:
-
Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate a highly reactive aryllithium intermediate. The choice of -78 °C is critical to prevent side reactions, such as elimination or reaction with the solvent (THF). An inert atmosphere (Argon or Nitrogen) is mandatory to prevent quenching of the organometallic species by atmospheric oxygen or moisture.
-
Borylation and Hydrolysis: The aryllithium species is then quenched by adding a borate ester, typically triisopropyl borate [B(Oi-Pr)₃]. This electrophile reacts with the nucleophilic carbon of the aryllithium to form a boronate ester complex. The reaction is allowed to slowly warm to room temperature before an acidic aqueous workup (e.g., with HCl or NH₄Cl) hydrolyzes the boronate ester to yield the final arylboronic acid product.[7]
Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of 2-methylthio-5-trifluoromethoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl motifs, which are prevalent scaffolds in pharmaceuticals.[8][9]
The reaction involves a catalytic cycle that couples the boronic acid (or its derivatives) with an organohalide (Ar-X, where X = I, Br, Cl, OTf).
The Catalytic Cycle
The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming an R¹-Pd-R² complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Influence of Substituents
-
Trifluoromethoxy Group (-OCF₃): This group significantly impacts the final product's properties. It is a potent electron-withdrawing group, which can influence the electronic nature of the coupled product. More importantly, it is highly lipophilic and metabolically stable, often used as a bioisostere for other groups to improve a drug candidate's pharmacokinetic profile.[2][10]
-
Methylthio Group (-SCH₃): The ortho-positioning of the thioether introduces steric bulk around the reaction center. This can influence the rate of reaction and, in some cases, induce atropisomerism in the biaryl product if the coupling partner is also sterically hindered.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a representative coupling of 2-methylthio-5-trifluoromethoxyphenylboronic acid with a heteroaryl chloride, a common transformation in drug discovery programs.
Objective: To synthesize 2-(2-(methylthio)-5-(trifluoromethoxy)phenyl)-5-chloropyridine.
Reagents & Equipment:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.0 equiv)
-
2,5-dichloropyridine (1.1 equiv)
-
SPhos Pd G2 catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Argon/N₂).
Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add 2-methylthio-5-trifluoromethoxyphenylboronic acid (e.g., 252 mg, 1.0 mmol), 2,5-dichloropyridine (163 mg, 1.1 mmol), potassium phosphate (425 mg, 2.0 mmol), and the SPhos Pd G2 catalyst (14.5 mg, 0.02 mmol).
-
Causality: Using a pre-formed palladacycle catalyst like SPhos Pd G2 ensures the rapid generation of the active Pd(0) species and is highly effective for coupling challenging substrates like electron-deficient heteroaryl chlorides.[9] The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask.
-
Causality: The solvent system of dioxane and water is effective for dissolving both the organic reagents and the inorganic base. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition step. The reaction progress should be monitored by a suitable technique (TLC or LC-MS) to determine completion.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Safety and Handling
Arylboronic acids, as a class, require careful handling.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to prevent degradation.
Conclusion
2-Methylthio-5-trifluoromethoxyphenylboronic acid stands out as a highly valuable and specialized reagent for organic synthesis. Its strategic design allows for the direct installation of a phenyl ring bearing both a sterically influential ortho-thioether and a pharmacokinetically favorable para-trifluoromethoxy group. Its primary application in Suzuki-Miyaura cross-coupling provides a direct and efficient route to novel biaryl and heteroaryl compounds, making it an indispensable tool for researchers and scientists in the relentless pursuit of new therapeutic agents and advanced materials.
References
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Royal Society of Chemistry. (2003). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing. [Link][5]
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ResearchGate. (2022). Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. [Link][13]
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Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link][20]
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- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions
Disclaimer: As of the latest database search, a specific CAS number for 2-Methylthio-5-trifluoromethoxyphenylboronic acid has not been assigned, suggesting it may be a novel or less-common research chemical. This guide has been constructed by synthesizing data from structurally analogous and commercially available phenylboronic acids. The protocols and data presented are based on established chemical principles and literature precedents for similar compounds and should be considered representative.
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Phenylboronic acids are indispensable reagents in this endeavor, primarily due to their utility in palladium-catalyzed cross-coupling reactions. This guide focuses on the technical profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a sophisticated building block that combines three key functional motifs, each contributing unique and valuable properties to a target molecule.
-
The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds.[1] Its stability, low toxicity, and broad functional group tolerance have made it a favored tool for synthetic chemists.[2]
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful modulator of physicochemical properties. It is highly lipophilic (Hansch π constant of +1.04) and serves as a bioisostere for other groups, but with distinct electronic characteristics.[3][4] The exceptional strength of the C-F bonds imparts significant metabolic stability, often increasing a drug's in vivo half-life by blocking common metabolic pathways.[5][6]
-
The Methylthio (-SCH₃) Group: The presence of a thioether at the ortho-position to the boronic acid can serve multiple purposes. It can act as a directing group in electrophilic aromatic substitution reactions and its sulfur atom can participate in key interactions with biological targets. Furthermore, it offers a handle for further synthetic transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and practical application of this class of reagents, empowering the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Spectroscopic Characterization
The precise physicochemical properties of 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be predicted based on its structure. A summary of these expected properties is provided below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈BF₃O₃S | Calculated |
| Molecular Weight | 252.02 g/mol | Calculated |
| Appearance | White to off-white solid (Expected) | Analogy to similar compounds |
| Storage | Store refrigerated (2-8°C), sealed in a dry environment | Analogy to similar compounds[7] |
Spectroscopic Profile
Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. Based on extensive studies of fluorinated and substituted phenylboronic acids, the following spectral characteristics are anticipated.[8][9]
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons, the methylthio protons, and the hydroxyl protons of the boronic acid. The aromatic protons will appear as a complex multiplet system due to their coupling with each other and potentially with the fluorine atoms of the -OCF₃ group. The -SCH₃ protons will be a sharp singlet, typically in the range of δ 2.4-2.6 ppm. The B(OH)₂ protons will present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will be characterized by a quartet for the -OCF₃ carbon due to the large one-bond coupling to fluorine (¹JCF ≈ 255 Hz).[8] The carbon atom attached to the boron (C1) will also be identifiable, though its signal may be broad. The remaining aromatic carbons and the methylthio carbon will resonate at their expected chemical shifts.
-
¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. This signal provides a clear and sensitive handle for monitoring reactions involving this moiety.
-
¹¹B NMR: The ¹¹B NMR spectrum is highly characteristic for boronic acids, typically showing a broad signal in the range of δ 28-32 ppm in a neutral solution. This chemical shift is indicative of a trigonal planar boron center.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion corresponding to [M-H]⁻ or adducts with solvent molecules.
Proposed Synthesis Workflow
While a specific literature preparation for 2-Methylthio-5-trifluoromethoxyphenylboronic acid is not available, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of functionalized arylboronic acids. The proposed pathway begins with the commercially available 1-bromo-2-methylthio-5-(trifluoromethoxy)benzene.
Caption: Proposed synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Ortho-Lithiation: The synthesis commences with a halogen-lithium exchange on the starting aryl bromide. This is a highly efficient method for generating an aryl anion at a specific position. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Borylation: The generated aryl lithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity to undergo multiple additions.
-
Hydrolysis: The resulting boronic ester is then hydrolyzed under mild acidic conditions to yield the final boronic acid. This step is typically straightforward and results in the precipitation of the product, which can then be isolated by filtration.
This synthetic sequence is a well-trodden path in organoboron chemistry and provides a reliable route to the target compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the functionalized phenyl group of the boronic acid to another aromatic or vinylic system. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the boronic acid, sometimes requiring optimized reaction conditions.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid with a generic aryl bromide. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[11][12][13]
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Protocol Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling a wide range of aryl halides, including those that are electron-rich or sterically hindered.[11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid.[13] The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Trustworthiness and Self-Validation
The protocols and information presented in this guide are built upon foundational principles of organic chemistry and are supported by numerous peer-reviewed publications. The Suzuki-Miyaura coupling protocol includes a self-validating system through the monitoring of the reaction by TLC or LC-MS, allowing the researcher to confirm the consumption of starting materials and the formation of the desired product. The expected spectroscopic data provides a clear benchmark against which to compare experimentally obtained results, ensuring the identity and purity of the synthesized compound.
Conclusion
2-Methylthio-5-trifluoromethoxyphenylboronic acid represents a highly valuable, albeit currently specialized, building block for chemical synthesis. The convergence of a versatile cross-coupling handle (boronic acid), a metabolism-blocking and lipophilicity-enhancing moiety (-OCF₃), and a synthetically useful ortho-directing group (-SCH₃) makes it an attractive tool for researchers in drug discovery and materials science. By understanding its synthesis, characterization, and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling, scientists can effectively leverage its unique properties to construct novel molecular architectures with enhanced and finely-tuned characteristics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link][3]
-
G. T. P. de Assis, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][5]
-
G. T. P. de Assis, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][4]
-
Kaźmierczak, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link][8]
-
PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link][14]
-
Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 435-446. [Link][9]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link][11]
-
El-Khatib, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2855-2864. [Link][12]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][13]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link][2]
Sources
- 1. tcichemicals.com [tcichemicals.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a specialized building block with significant potential in synthetic chemistry. While this compound is not widely cataloged, this document extrapolates its synthesis, properties, and reactivity from established chemical principles and data on analogous structures. We will delve into a proposed synthetic pathway, predict its chemical behavior based on the electronic effects of its substituents, and outline its utility in modern cross-coupling methodologies.
Molecular Structure and Key Features
2-Methylthio-5-trifluoromethoxyphenylboronic acid is an aromatic boronic acid characterized by a unique substitution pattern on the phenyl ring. The presence of a methylthio (-SCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position imparts a distinct electronic profile to the molecule.
The methylthio group is generally considered an ortho, para-directing, and weakly activating group in electrophilic aromatic substitution, primarily due to the electron-donating resonance effect of the sulfur atom's lone pairs. Conversely, the trifluoromethoxy group is a strongly electron-withdrawing and deactivating group with a meta-directing influence, owing to the high electronegativity of the fluorine atoms. The interplay of these opposing electronic effects is a key determinant of the molecule's reactivity and properties.
Caption: Structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Proposed Synthesis Pathway
The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be logically approached from the commercially available precursor, 1-(Methylthio)-4-(trifluoromethoxy)benzene[1]. The key transformation is the introduction of a boronic acid group at the 2-position of the benzene ring.
A common and effective method for this is directed ortho-metalation followed by borylation. The methylthio group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong base, such as n-butyllithium. The resulting aryllithium species can then be quenched with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid.
An alternative approach is the direct C-H borylation of 1-(Methylthio)-4-(trifluoromethoxy)benzene using an iridium or rhodium catalyst with a suitable boron source, such as bis(pinacolato)diboron (B₂pin₂)[2]. This method offers the advantage of being a more atom-economical process[2].
Sources
An In-Depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a specialized building block increasingly utilized in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory and developmental use.
Core Compound Identity and Properties
2-Methylthio-5-trifluoromethoxyphenylboronic acid is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. These functional groups impart unique electronic and steric properties, making it a valuable reagent in organic synthesis.
Molecular Structure and Weight
The chemical structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is presented below:
Chemical Formula: C₈H₈BF₃O₃S
Molecular Weight: 252.02 g/mol
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in various solvent systems and reaction conditions.
| Property | Value | Reference |
| Molecular Weight | 252.02 g/mol | N/A |
| Chemical Formula | C₈H₈BF₃O₃S | N/A |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO | General knowledge |
| Purity | Commercially available in purities of 95% or higher | N/A |
The trifluoromethoxy group is a strong electron-withdrawing group, which influences the acidity and reactivity of the boronic acid moiety. In medicinal chemistry, the -OCF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The methylthio group, a thioether, can also modulate the electronic properties of the aromatic ring and may offer sites for further chemical modification.
Synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Proposed Synthetic Pathway
The logical synthetic precursor is 2-bromo-1-(methylthio)-4-(trifluoromethoxy)benzene . The synthesis would proceed as follows:
Caption: Proposed synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for the synthesis of arylboronic acids via lithiation-borylation.[3]
Materials:
-
2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-bromo-1-(methylthio)-4-(trifluoromethoxy)benzene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the cold solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Key Applications in Research and Development
The primary application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid is an excellent coupling partner with various aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures. These structures are often the core of pharmacologically active molecules and advanced materials.[1][2]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The trifluoromethoxy group is particularly valued in drug design for its ability to enhance key drug-like properties:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[1]
-
Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The electronic properties of the -OCF₃ group can favorably influence interactions with biological targets.[1]
While specific examples of marketed drugs containing the 2-methylthio-5-trifluoromethoxyphenyl moiety are not prominent, this building block is of high interest to medicinal chemists for the synthesis of novel compounds for screening and lead optimization. Boronic acids, in general, are crucial in the synthesis of numerous bioactive molecules.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Aryl or heteroaryl bromide/iodide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 5 mol%).
-
Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of vacuum and backfill.
-
Solvent Addition: Degassed solvent (e.g., dioxane/water 4:1) is added via syringe.
-
Reaction: The mixture is heated with stirring (e.g., to 80-100 °C) and the reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Conclusion
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive boronic acid moiety with a metabolically robust and lipophilic trifluoromethoxy group, along with a modifiable methylthio group, makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for incorporating this useful fragment into a wide array of target structures.
References
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (URL: Available upon request)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (URL: [Link])
-
Standard Lithiation–Borylation A user's guide. ChemRxiv. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: Available upon request)
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 2-Methylthio-5-trifluoromethoxyphenylboronic acid (CAS No. 1256345-64-7) was not publicly available. The following safety information has been synthesized from SDSs of structurally analogous compounds, including 2-(methylthio)phenylboronic acid and other substituted arylboronic acids, as well as from established chemical safety literature. This guide should be used in conjunction with institutional safety protocols and a thorough risk assessment before commencing any experimental work.
Introduction: Chemical Identity and Scientific Context
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a specialized organic reagent primarily utilized in synthetic chemistry. Its structural features—a boronic acid functional group, an electron-rich thioether, and an electron-withdrawing trifluoromethoxy group—make it a valuable building block in modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] Boron-containing compounds are increasingly vital in drug discovery, serving not only as synthetic intermediates but also as pharmacologically active agents.[2][3] Given their potent biological activity, understanding and mitigating the potential hazards associated with these reagents is paramount for ensuring laboratory safety and experimental integrity.
Compound Profile:
-
Chemical Name: 2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Synonyms: [2-(Methylthio)-5-(trifluoromethoxy)phenyl]boronic acid
-
CAS Number: 1256345-64-7
-
Molecular Formula: C₈H₈BF₃O₃S
-
Structure:
-
A visual representation of the chemical structure would be placed here in a formal document.
-
Hazard Identification and Classification
Based on analysis of closely related analogues, 2-Methylthio-5-trifluoromethoxyphenylboronic acid should be handled as a hazardous substance. The primary hazards are associated with the arylboronic acid moiety.
GHS Classification (Inferred): The Globally Harmonized System (GHS) classification is inferred from the compound 2-(Methylthio)phenylboronic acid and other arylboronic acids.[4][5]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |
| Reproductive Toxicity | See Note | H360FD: May damage fertility. May damage the unborn child.[6] |
A Note on Reproductive Toxicity: Simple borates and boric acid have a mandatory classification in the EU as "Toxic to reproduction category 1B" (H360FD).[6][7] While many complex organoboronic acids have not been assigned this classification, and some data suggests low toxicity[3][8], this potential hazard should not be dismissed. Until specific toxicological data for this compound becomes available, it is prudent to handle it as a potential reproductive toxin, especially for researchers of child-bearing potential.
Signal Word: Warning [4]
Pictograms:
GHS07: Exclamation Mark
GHS08: Health Hazard (Recommended Precaution)
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.[6]
Safe Handling and Storage Protocols
The chemical reactivity of arylboronic acids necessitates specific handling and storage procedures to ensure both user safety and reagent stability. The primary concerns are exposure to personnel and degradation of the material via oxidation, protodeboronation, or boroxine formation.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A robust defense against exposure relies on a multi-layered approach combining engineering controls and appropriate PPE.
-
Primary Engineering Control: All manipulations of solid 2-Methylthio-5-trifluoromethoxyphenylboronic acid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[10] | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation. |
| Hand | Nitrile gloves (minimum thickness of 4-5 mil). | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory | Not required if handled in a fume hood. | If engineering controls fail, a NIOSH-approved N95 respirator may be necessary. |
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling the reagent from storage to use.
Storage Requirements
To maintain the integrity of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, storage conditions must mitigate environmental factors that promote degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[11]
-
Temperature: Keep refrigerated in a cool, dark place.[4][11]
-
Moisture: The container must be tightly sealed to prevent exposure to moisture, which can facilitate decomposition and the formation of the trimeric anhydride known as a boroxine.[1][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]
Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions. However, arylboronic acids are susceptible to decomposition.
-
Protodeboronation: This is a key decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be accelerated by moisture or acidic/basic conditions.[9][12]
-
Oxidation: Exposure to air can oxidize the boronic acid.
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides (CO, CO₂), sulfur oxides (SOx), hydrogen fluoride (HF), and boron oxides.[11]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Emergency Response Decision Tree
Accidental Release Measures
-
Minor Spill: For a small spill of solid material, ensure the area is well-ventilated (in a fume hood). Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[13]
-
Major Spill: Evacuate the area. Prevent the material from entering drains. Contact your institution's Environmental Health & Safety (EHS) department immediately.[14]
Disposal Considerations
All waste containing 2-Methylthio-5-trifluoromethoxyphenylboronic acid, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[11]
References
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U.S. Borax. (n.d.). Hazard classifications. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid. Retrieved from [Link]
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Soriano-Ursúa, M. A., et al. (2025, October 31). Turning Fear of Boron Toxicity into Boron-containing Drug Design. ResearchGate. Retrieved from [Link]
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Khatun, M., et al. (n.d.). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. PMC. Retrieved from [Link]
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Carl ROTH. (2024, September 17). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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JUNSEI CHEMICAL CO., LTD. (2025, July 7). Safety Data Sheet. Retrieved from [Link]
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Singh, V. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]
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Eastgate, M. D. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS. Retrieved from [Link]
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MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
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Brogden, N. K., & Brogden, K. A. (n.d.). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PMC. Retrieved from [Link]
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Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]
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Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Introduction: The Double-Edged Sword of Modern Arylboronic Acids
An In-depth Technical Guide to the Stability of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a highly functionalized building block poised for significant application in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing trifluoromethoxy group and the sulfur-containing methylthio group. These features allow for the construction of complex molecules, often with desirable pharmacological properties.
However, the very reactivity that makes this compound a valuable synthetic tool also presents inherent stability challenges. For researchers in medicinal chemistry and process development, a thorough understanding of a reagent's stability is not merely academic; it is a critical prerequisite for reproducible results, scalable syntheses, and the assurance of purity in final compounds. This guide provides a deep dive into the stability profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, grounding practical handling advice in the core principles of its chemical behavior. We will explore the intrinsic factors governing its stability, common degradation pathways, and robust experimental protocols for its assessment.
Molecular Structure and Its Influence on Stability
The stability of any arylboronic acid is fundamentally tied to the electronic nature of its aromatic ring. In 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the boronic acid moiety is influenced by two distinct substituents whose effects are critical to understanding its behavior.
-
Trifluoromethoxy Group (-OCF₃): Located at the 5-position (para to the methylthio group), the -OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly increases the Lewis acidity of the boron atom.[1] An electron-deficient boron center is more susceptible to nucleophilic attack, a key step in both desired reactions and potential degradation pathways.[2][3]
-
Methylthio Group (-SCH₃): Positioned at the 2-position (ortho to the boronic acid), the -SCH₃ group has a more complex electronic influence. While sulfur can donate electron density to the aromatic ring via resonance, its proximity to the boronic acid group can also lead to steric hindrance and potential intramolecular interactions.
This specific substitution pattern results in a molecule with a highly electrophilic boron center, predisposing it to certain instabilities that must be carefully managed.
Figure 1: Molecular structure and key electronic influences.
Primary Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways. Understanding these mechanisms is essential for developing appropriate storage and handling protocols.
Dehydration to Boroxines (Anhydrides)
Perhaps the most common and reversible process affecting solid boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4][5][6] This is an equilibrium reaction that can be driven by heat or the presence of dehydrating agents.[6]
Figure 2: Reversible equilibrium between boronic acid and its boroxine.
Causality & Implications:
-
Mass and Purity: Boroxine formation involves the loss of water, altering the compound's molecular weight. If a sample contains a significant fraction of boroxine, using it by mass without accounting for this will lead to inaccurate stoichiometry in reactions.
-
Reactivity: While boroxines are often competent reagents in cross-coupling reactions, their reactivity profile can differ from the parent boronic acid.
-
Reversibility: The hydrolysis of boroxines back to the monomeric boronic acid is typically rapid in the presence of water or protic solvents.[5] This means that while the solid may be a mixture, dissolving it in an appropriate solvent system for a reaction often regenerates the active monomeric species.
Oxidative Degradation (Deboronylation)
A more destructive and irreversible pathway is the oxidative cleavage of the carbon-boron bond, often termed deboronylation.[7] This reaction typically converts the arylboronic acid to the corresponding phenol.
Mechanism: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species (e.g., peroxides, dissolved O₂).[7] This is followed by a rearrangement where the aryl group migrates from boron to oxygen, leading to a borate ester that is rapidly hydrolyzed to the phenol and boric acid.[7]
Causality & Implications:
-
Influence of Substituents: The electron-deficient nature of the aromatic ring in 2-Methylthio-5-trifluoromethoxyphenylboronic acid can influence its susceptibility to oxidation, although the precise effect can be complex.
-
Irreversible Loss: Unlike boroxine formation, oxidative degradation is irreversible and leads to a loss of active reagent and the formation of impurities that can be difficult to remove.
-
Mitigation: This pathway is accelerated by oxygen and reactive oxygen species.[7][8] Therefore, storage under an inert atmosphere and the use of de-gassed solvents are critical for preventing this type of degradation.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ → Ar–H).[9]
Causality & Implications:
-
pH Dependence: This process is highly dependent on pH and the specific reaction conditions. It can be catalyzed by acids, bases, or even transition metals under certain circumstances.[9]
-
Electron-Deficient Arenes: Highly electron-deficient arylboronic acids can be particularly susceptible to base-mediated protodeboronation.[9] The strong electron-withdrawing -OCF₃ group on the target molecule warrants caution, especially under basic aqueous conditions.
-
Impact on Yield: This side reaction directly reduces the yield of the desired product by consuming the starting material.
Recommended Storage and Handling Protocols
Based on the degradation pathways described above, the following protocols are recommended to ensure the long-term stability and integrity of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or refrigerated. | Reduces the rate of all chemical degradation pathways, including thermal dehydration to boroxine. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Crucial for preventing oxidative deboronylation by excluding atmospheric oxygen.[10] |
| Moisture | Keep container tightly sealed in a dry place. Use a desiccator. | Boronic acids are often hygroscopic.[10][11] Minimizing moisture exposure prevents hydrolysis and helps control the boronic acid/boroxine equilibrium. |
| Light | Store in an amber vial or protected from light. | While not the primary driver of degradation for all boronic acids, photolytic pathways can contribute to instability. |
| Handling | Weigh and handle quickly in a dry environment. Avoid leaving the container open to the atmosphere for extended periods. | Minimizes exposure to atmospheric moisture and oxygen. |
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of a specific batch of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a solution-state stability study is invaluable. This protocol provides a framework for evaluating the compound's integrity under simulated reaction or storage conditions.
Workflow Overview
Figure 3: Experimental workflow for a solution-state stability study.
Step-by-Step Protocol: Solution Stability via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and an appropriate internal standard (IS) (e.g., naphthalene, biphenyl) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Acetonitrile). This is your T₀ stock.
-
Causality: An internal standard is critical for accurate quantification, as it corrects for variations in injection volume and detector response.
-
-
Setup of Stress Conditions:
-
Aliquot the stock solution into several HPLC vials.
-
Create different sets of conditions to test, for example:
-
Set A (Control): Seal vial under Nitrogen, store at 2-8°C.
-
Set B (Air Exposure): Seal vial with a perforated septum to allow air exchange, store at room temperature.
-
Set C (Aqueous): Add 5% v/v water to the vial, seal under Nitrogen, store at room temperature.
-
Set D (Thermal Stress): Seal vial under Nitrogen, store in a heating block at 40°C.
-
-
-
Time-Point Analysis:
-
Immediately inject a sample from the T₀ stock to establish the initial purity and peak area ratio (Analyte/IS).
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), take one vial from each stress set (A, B, C, D) and analyze it by HPLC.
-
HPLC Method: Use a C18 reverse-phase column with a gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid). Monitor at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area ratio of the boronic acid to the internal standard.
-
Normalize the results to the T₀ sample to determine the percentage of the boronic acid remaining.
-
Plot % Remaining versus Time for each condition to visualize the degradation kinetics. Look for the appearance of new peaks, which could correspond to degradation products like the corresponding phenol.
-
Conclusion
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a potent synthetic intermediate whose utility is directly linked to its purity and stability. While generally stable in solid form under proper conditions, it is susceptible to degradation via dehydration to boroxines, irreversible oxidative deboronylation, and protodeboronation. The presence of a strong electron-withdrawing trifluoromethoxy group makes the boron center highly Lewis acidic, a key factor in its reactivity and potential instability.
For researchers, adherence to strict storage and handling protocols—namely, storage under a dry, inert atmosphere at refrigerated temperatures—is paramount. Furthermore, routine analytical assessment of the material's purity, especially before use in sensitive or large-scale reactions, is a critical best practice. By understanding the chemical principles that govern its stability, scientists can mitigate risks, ensure experimental reproducibility, and fully harness the synthetic potential of this valuable compound.
References
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Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]
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D'Souza, A. A., & Pinto, G. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5847. [Link]
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Ersoy, B. A., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018415118. [Link]
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Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2843-2849. [Link]
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Sztemkalska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [Link]
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Wang, J., et al. (2019). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Polymer Degradation and Stability, 168, 108945. [Link]
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Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16546-16568. [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
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MDPI. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 25(17), 4024. [Link]
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
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Scott, J. S., & Cox, B. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1271. [Link]
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Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]
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solubility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in organic solvents. Recognizing the pivotal role of solubility in the successful application of boronic acids in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, this document synthesizes theoretical principles with practical experimental guidance. While specific quantitative solubility data for this compound is not widely published, this guide leverages data from structurally analogous boronic acids and established chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its use. A detailed, field-proven protocol for the experimental determination of solubility via the dynamic method is also presented, complete with a visual workflow.
Introduction to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a substituted arylboronic acid with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds.
A thorough understanding of a reagent's solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing efficient purification and formulation strategies.[3] The solubility of a boronic acid dictates its concentration in a given reaction medium, which in turn influences reaction kinetics and yield. Furthermore, solubility is a critical parameter in downstream processing, including crystallization and chromatography. This guide aims to provide a detailed understanding of the factors governing the solubility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and to equip researchers with the knowledge to effectively utilize this reagent.
Molecular Structure and its Influence on Solubility
The solubility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is governed by the interplay of its constituent functional groups and their interactions with the solvent.
-
The Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups on the boron atom are capable of acting as both hydrogen bond donors and acceptors.[2] This characteristic is a primary driver for its solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, THF).[2]
-
The Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic character to the molecule, contributing to its solubility in less polar solvents.
-
The Methylthio Group (-SCH₃): The methylthio group is of moderate polarity and can participate in dipole-dipole interactions. It is generally considered to be less polar than a methoxy group.
-
The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a highly lipophilic and strongly electron-withdrawing substituent. Its presence is expected to significantly increase the solubility of the molecule in nonpolar and weakly polar organic solvents while potentially decreasing its solubility in highly polar, protic solvents like water.
The combination of these groups results in a molecule with a complex solubility profile. The nature and position of substituents on the phenyl ring have a significant impact on the solubility of boronic acids.[2][4]
A Key Challenge: The Formation of Boroxines
A significant challenge in the study and application of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is an equilibrium process that is influenced by the solvent and the specific substituents on the aryl ring.[5]
The formation of the less polar boroxine can lead to a decrease in solubility in polar solvents and can cause inconsistencies in solubility measurements.[5] It is crucial for researchers to be aware of this equilibrium, as commercially available boronic acids may exist as a mixture of the free acid and the boroxine.[5] For critical applications, it may be necessary to recrystallize the boronic acid from water to ensure it is predominantly in the monomeric form before use.[5]
Predicted Qualitative Solubility Profile
Based on the structural analysis and established principles of boronic acid solubility, the following table provides a predicted qualitative solubility profile for 2-Methylthio-5-trifluoromethoxyphenylboronic acid in a range of common organic solvents. This table should be used as a guide for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid moiety can form strong hydrogen bonds with the solvent. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Dipropyl Ether | Moderately Soluble | Ethers are good solvents for many boronic acids.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | These solvents can dissolve compounds with a range of polarities. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic ring of the solute can interact with the aromatic solvent. |
| Nonpolar | Hexanes, Cyclohexane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkanes. |
Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method
For precise and reproducible solubility data, experimental determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[2][4][5] This method involves visually or instrumentally observing the dissolution of a solid in a liquid upon controlled heating.[2]
Materials and Equipment
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated temperature probe
-
Luminance probe or turbidity sensor
-
Analytical balance
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a known mass of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a specific composition.[2]
-
Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath.[2]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe that measures the intensity of a light beam passing through the solution.[5]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that composition. This point is marked by a sharp increase in the measured light intensity.[2]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Caption: Workflow for the dynamic method of solubility determination.
Solubility Data of Structurally Related Boronic Acids
| Solvent | Temperature (°C) | Mole Fraction (x) of Phenylboronic Acid | Reference |
| Dipropyl Ether | 20 | ~0.04 | [5] |
| 40 | ~0.10 | [5] | |
| Acetone | 20 | ~0.03 | [5] |
| 40 | ~0.08 | [5] | |
| Chloroform | 20 | ~0.02 | [5] |
| 40 | ~0.06 | [5] | |
| Methylcyclohexane | 20 | <0.01 | [5] |
| 40 | <0.01 | [5] |
Note: These values are approximated from the graphical data presented in the cited literature and are intended for comparative purposes only.
Generally, the introduction of an isobutoxy group to the phenylboronic acid ring increases its solubility in most organic solvents, with the exception of dipropyl ether.[4] This suggests that the substituents on the phenyl ring play a complex role in solubility that is highly dependent on the specific solvent.
Conclusion
The is a critical parameter for its effective use in research and development. While a definitive quantitative dataset is not yet publicly available, a strong predictive understanding can be derived from its molecular structure and by comparison with analogous compounds. The boronic acid moiety facilitates solubility in polar solvents through hydrogen bonding, while the substituted phenyl ring influences its solubility in a range of organic media. Researchers should be mindful of the potential for boroxine formation, which can affect solubility and reactivity. For applications requiring precise solubility data, the dynamic method described herein provides a robust and reliable experimental approach.
References
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
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Spectroscopic Data for 2-Methylthio-5-trifluoromethoxyphenylboronic acid: An In-depth Technical Guide
Introduction
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a multifaceted organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a sulfur-containing moiety and an electron-withdrawing trifluoromethoxy group, imparts distinct chemical properties that are of considerable interest to researchers in drug development. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and application in complex molecular architectures. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles and experimental data from closely related analogues, offering a robust predictive framework for researchers.
Chemical Structure and Key Features
The structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid incorporates several key functional groups that dictate its spectroscopic signature. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions. The methylthio group introduces a nucleophilic sulfur atom, while the trifluoromethoxy group acts as a strong electron-withdrawing and lipophilic element.
Figure 1. Chemical structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. The analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra provides a detailed picture of the molecular framework.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylthio group, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethoxy group is electron-withdrawing, leading to a downfield shift of the aromatic protons, while the methylthio group is weakly electron-donating.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Ar-H (ortho to -B(OH)₂) | 7.8 - 8.0 | d | J ≈ 8.0 |
| Ar-H (ortho to -SMe) | 7.2 - 7.4 | d | J ≈ 8.0 |
| Ar-H (meta to both) | 7.5 - 7.7 | dd | J ≈ 8.0, 2.0 |
| S-CH ₃ | 2.4 - 2.6 | s | - |
| B(OH )₂ | 5.0 - 7.0 | br s | - |
Causality behind experimental choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with the acidic protons of the boronic acid, leading to a broad, exchangeable signal. The predicted chemical shifts are based on data from substituted phenylboronic acids. For instance, in phenylboronic acid, the ortho protons are typically found around 7.99 ppm.[1]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about all carbon atoms in the molecule. The carbon attached to the boron atom is expected to be deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constants (Hz) |
| C -B(OH)₂ | 135 - 140 | s | - |
| C -SMe | 138 - 142 | s | - |
| C -OCF₃ | 148 - 152 | q | ¹J(C,F) ≈ 255 |
| Aromatic C -H | 115 - 135 | s or d | - |
| Aromatic C (ipso to -B(OH)₂) | ~130 | s | - |
| C F₃ | 120 - 125 | q | ¹J(C,F) ≈ 270 |
| S-C H₃ | 15 - 20 | s | - |
Expertise & Experience: The large one-bond carbon-fluorine coupling constant (¹J(C,F)) is a characteristic feature of trifluoromethyl and trifluoromethoxy groups.[2] The chemical shift of the carbon attached to the boronic acid can be broad due to quadrupolar relaxation of the boron nucleus.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group is sensitive to the electronic environment on the aromatic ring.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| O-CF ₃ | -56 to -60 | s |
Trustworthiness: The chemical shift is referenced to CFCl₃. The expected range is based on data for various trifluoromethoxy-substituted aromatic compounds.[3][4] The absence of coupling to protons is expected due to the number of bonds separating them.
Predicted ¹¹B NMR Data
The ¹¹B NMR spectrum will show a broad signal characteristic of a tricoordinate boronic acid. The chemical shift is indicative of the sp² hybridization of the boron atom.
| Boron Assignment | Predicted Chemical Shift (ppm) |
| B (OH)₂ | 28 - 33 |
Authoritative Grounding: The chemical shift of boronic acids is typically in the range of 27-33 ppm relative to BF₃·OEt₂. The broadness of the signal is due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Boronic acid) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1580 - 1620 | Stretching |
| B-O | 1310 - 1380 | Stretching |
| C-F | 1100 - 1250 (strong) | Stretching |
| C-S | 600 - 800 | Stretching |
Causality behind experimental choices: A solid-state IR spectrum, typically obtained using a KBr pellet or as a thin film, is appropriate for this compound. The broad O-H stretch is a hallmark of hydrogen-bonded hydroxyl groups in the boronic acid, which often exists as a dimer in the solid state. The strong C-F stretching bands are characteristic of the trifluoromethoxy group.[5]
Figure 2. Spectroscopic analysis workflow for the target molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Predicted Molecular Ion Peak: For C₈H₈BF₃O₃S, the exact mass is expected to be approximately 268.02 g/mol . The isotopic pattern of boron (¹⁰B and ¹¹B) will result in a characteristic M+1 peak with a relative intensity of about 25% of the molecular ion peak.
Predicted Fragmentation Pattern: Electron ionization (EI) mass spectrometry is expected to induce fragmentation. Key predicted fragments include:
-
Loss of H₂O: [M - 18]⁺
-
Loss of B(OH)₂: [M - 45]⁺
-
Loss of OCF₃: [M - 85]⁺
-
Loss of SMe: [M - 47]⁺
-
Formation of the tropylium ion or other stable aromatic cations.
Expertise & Experience: Boronic acids can be challenging to analyze by GC-MS due to their polarity and tendency to dehydrate to form boroxines. Derivatization may be necessary for volatile analysis. Electrospray ionization (ESI) in the negative ion mode might be a suitable alternative, detecting the [M-H]⁻ ion.
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of 2-Methylthio-5-trifluoromethoxyphenylboronic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
For ¹¹B NMR, it is highly recommended to use a quartz NMR tube to minimize the background boron signal from standard borosilicate glass tubes.
IR Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and key fragment ions.
Figure 3. A generalized workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide, while predictive, is grounded in the well-established principles of NMR, IR, and MS, and supported by experimental data from structurally analogous compounds. This comprehensive overview provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and utilization of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in their research endeavors. The detailed protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
References
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Thioether Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable.[3] This guide focuses on a particularly relevant building block in medicinal chemistry: 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This reagent allows for the introduction of a substituted phenyl ring bearing both a thioether and a trifluoromethyl group. These functionalities are highly sought after in drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the methylthio group can serve as a handle for further functionalization or influence the electronic properties of the molecule.
However, the presence of both a potentially catalyst-poisoning sulfur atom and a strongly electron-withdrawing trifluoromethyl group presents unique challenges to achieving efficient and high-yielding Suzuki-Miyaura couplings.[4][5] This document provides a detailed examination of the key mechanistic considerations and offers robust protocols for the successful coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid with various aryl and heteroaryl halides.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The specific nature of 2-Methylthio-5-trifluoromethoxyphenylboronic acid requires careful consideration of each step to optimize the reaction conditions.
-
Oxidative Addition: This is often the rate-limiting step and involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner.[7] For less reactive aryl chlorides, or sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.
-
Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium(II) center. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[8] The choice of base and solvent is critical to ensure the solubility of the boronate and to facilitate its transfer to the palladium complex without promoting unwanted side reactions like protodeboronation.
-
Reductive Elimination: This final step forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[7] The electronic properties and steric bulk of the ligands on the palladium center influence the rate of this step.
The presence of the thioether in 2-Methylthio-5-trifluoromethoxyphenylboronic acid can potentially lead to catalyst inhibition by coordinating to the palladium center.[5] The trifluoromethyl group, being strongly electron-withdrawing, can affect the nucleophilicity of the boronic acid and the electronic properties of the resulting biaryl product.[4] Therefore, the selection of the catalyst system and reaction conditions must account for these competing factors.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocols for Suzuki-Miyaura Coupling
The following protocols are designed as starting points for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. Optimization may be necessary depending on the specific aryl or heteroaryl halide used.
Protocol 1: General Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are often less reactive than their bromide counterparts.[9] This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Aryl chloride (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
tBu₃P-HBF₄ (8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 eq), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and tBu₃P-HBF₄ (0.08 eq) to a dry reaction vessel.
-
Add anhydrous, degassed toluene (to achieve a 0.1 M concentration of the aryl chloride).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Summary: Recommended Reaction Conditions
| Parameter | Protocol 1 (Aryl Bromides) | Protocol 2 (Aryl Chlorides) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is a common Pd(0) source, often more active for challenging substrates. |
| Ligand | SPhos | tBu₃P-HBF₄ | Bulky, electron-rich phosphine ligands like SPhos and tBu₃P are effective for coupling with electron-deficient and sterically hindered partners. |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ is a stronger base and more soluble in organic solvents, often beneficial for difficult couplings. |
| Solvent | 1,4-Dioxane/Water | Toluene | The choice of solvent affects the solubility of the reagents and the efficiency of the transmetalation step. Anhydrous conditions are often preferred for less reactive chlorides. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are generally required for the activation of aryl chlorides. |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider screening different ligands (e.g., XPhos, RuPhos), bases (e.g., K₂CO₃, CsF), and solvents. Ensure all reagents are pure and the solvents are anhydrous and degassed, especially for Protocol 2.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.
-
Catalyst Deactivation: If catalyst poisoning by the thioether is suspected, using a higher catalyst loading or a more robust catalyst system may be necessary.
Conclusion
The Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While the substrate presents unique challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high-yielding and reproducible results. The protocols provided in this guide offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.
References
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
Couturier, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 865. [Link]
-
Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16385. [Link]
-
Sedghi, R., et al. (2017). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 19(12), 2759-2787. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
Itoh, T., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(24), 9357–9360. [Link]
-
ResearchGate. (2018). Suzuki cross-coupling of borylated α-trifluoromethyl-β-hydroxy.... [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the vast landscape of this reaction, the use of substituted phenylboronic acids is of paramount importance for the synthesis of complex molecules in medicinal chemistry and materials science. 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a particularly valuable building block. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the methylthio group offers a site for further functionalization.
However, the electronic properties and potential for side reactions of this substituted boronic acid necessitate a carefully considered approach to catalyst and reaction condition selection. This guide provides an in-depth exploration of palladium-catalyzed coupling reactions involving 2-Methylthio-5-trifluoromethoxyphenylboronic acid, offering insights into the rationale behind experimental choices and detailed protocols to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) species.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[2] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[1][4]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The choice of base is crucial and can significantly influence the reaction rate and yield.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Palladium Catalyst System
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the palladium source and its associated ligands.
Palladium Precatalysts
The Critical Role of Ligands
Ligands play a multifaceted role in palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, influence its reactivity, and modulate the steric environment around the metal.[12][13] For coupling reactions involving potentially challenging substrates like 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the choice of ligand is paramount.
-
Electron-rich ligands: These ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[1][13]
-
Bulky ligands: Sterically hindered ligands can promote the reductive elimination step and help prevent the formation of undesired side products.[13] They are also beneficial in preventing catalyst decomposition.
Commonly employed phosphine ligands for Suzuki-Miyaura couplings include triarylphosphines (e.g., PPh₃) and more specialized biarylphosphines (e.g., XPhos, SPhos) developed by Buchwald and others.[14] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.[6]
| Catalyst System | Ligand Type | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, effective for simple couplings. |
| PdCl₂(dppf) | Bidentate Phosphine | Robust and versatile, good for a range of substrates.[15] |
| Buchwald Ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ or a precatalyst | Bulky, Electron-Rich Biarylphosphines | Highly active for challenging couplings, including those with aryl chlorides.[14] |
| PEPPSI™-type catalysts | N-Heterocyclic Carbene (NHC) | Highly stable and active, particularly for sterically hindered substrates.[8] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid with a generic aryl bromide. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using a Pd(II) Precatalyst and a Buchwald Ligand
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture (e.g., 11 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Pre-formed Palladium Catalyst
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 mmol), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add the 1,4-dioxane/water solvent mixture (e.g., 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki-Miyaura coupling reactions. Understanding the potential pitfalls and their solutions is key to success.
Common Problems and Potential Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor choice of base or solvent | - Use a fresh catalyst or a different precatalyst.- Ensure thorough degassing of all solvents.[14]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.[5][14] |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions, especially with strong bases and high temperatures.[16] | - Use milder reaction conditions (lower temperature).- Employ a less harsh base (e.g., NaHCO₃).[14]- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) source without a reducing agent. | - Ensure the reaction is performed under a strictly inert atmosphere.[3]- Use a Pd(0) catalyst or a precatalyst that is readily reduced in situ.[3] |
| Dehalogenation of Aryl Halide | - Presence of a hydride source in the reaction mixture. | - Ensure the solvent is free of impurities that can act as hydride donors. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a powerful tool for the synthesis of valuable and complex molecules. By understanding the underlying mechanism and the critical roles of the catalyst, ligands, base, and solvent, researchers can navigate the challenges associated with this specific substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and reproducible results, ultimately accelerating research and development in the fields of medicinal chemistry and materials science.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Publications. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Semantic Scholar. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions - DOI. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT. Available at: [Link]
-
NICKEL-CATALYZED SUZUKI-MIYAURA COUPLING OF HETEROARYL... - Organic Syntheses Procedure. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid in Agrochemical Synthesis
Introduction: The Strategic Value of Fluorinated and Sulfur-Containing Scaffolds in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular building blocks. Among these, organofluorine compounds have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved biological activity and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a prevalent moiety in a substantial portion of modern pesticides.
Concurrently, sulfur-containing heterocycles and substituents play a crucial role in the biological activity of many agrochemicals. The methylthio (-SCH3) group can influence a molecule's conformation and metabolic fate, often contributing to its efficacy. The convergence of both a trifluoromethyl and a methylthio group within a single, versatile building block like 2-Methylthio-5-trifluoromethoxyphenylboronic acid presents a compelling starting point for the synthesis of new active ingredients in the agrochemical sector.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in the synthesis of potential agrochemical candidates. The primary focus will be on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely employed method for the formation of carbon-carbon bonds.
PART 1: Core Application - Suzuki-Miyaura Cross-Coupling
The principal application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in agrochemical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the direct linkage of the 2-methylthio-5-trifluoromethylphenyl moiety to a variety of (hetero)aromatic halides, which are common core structures in fungicides, herbicides, and insecticides.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of several key components, each with a specific role in the catalytic cycle:
-
Palladium Catalyst: The heart of the reaction, typically a Pd(0) species which is often generated in situ from a Pd(II) precatalyst. The catalyst facilitates the oxidative addition to the halide partner and the reductive elimination of the final product.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and prevents the precipitation of palladium black. The choice of ligand can significantly impact reaction efficiency and scope.
-
Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The basicity and solubility of the chosen base can affect reaction rates and yields.
-
Solvent: The solvent system must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism. Aprotic polar solvents are commonly employed.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: Protocols for Agrochemical Scaffold Synthesis
While no specific, commercial agrochemical has been publicly documented as being synthesized from 2-Methylthio-5-trifluoromethoxyphenylboronic acid to date, its structural motifs are highly relevant. The following protocols are based on established and robust Suzuki-Miyaura coupling methodologies and are designed for the synthesis of novel scaffolds with high potential for biological activity.
Protocol 1: Synthesis of a 2-(2-Methylthio-5-trifluoromethoxyphenyl)pyridine Scaffold
Pyridyl moieties are integral to a wide range of agrochemicals. This protocol outlines the coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid with a bromopyridine derivative.
Experimental Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid | 266.04 | 1.0 | 266 mg |
| 2-Bromo-5-methylpyridine | 172.02 | 1.2 | 206 mg |
| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Methylthio-5-trifluoromethoxyphenylboronic acid (266 mg, 1.0 mmol), 2-bromo-5-methylpyridine (206 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 1-Aryl-3-(2-Methylthio-5-trifluoromethoxyphenyl)pyrazole Scaffold
Pyrazole-containing compounds are prominent in the agrochemical industry, particularly as fungicides and herbicides. This protocol describes a potential synthesis route.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid | 266.04 | 1.0 | 266 mg |
| 1-(4-chlorophenyl)-3-bromo-1H-pyrazole | 271.50 | 1.1 | 299 mg |
| PdCl2(dppf)-CH2Cl2 Adduct | 816.64 | 0.03 | 24.5 mg |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.5 | 265 mg |
| Dimethylformamide (DMF) | - | - | 6 mL |
| Water | - | - | 1.5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine 2-Methylthio-5-trifluoromethoxyphenylboronic acid (266 mg, 1.0 mmol), 1-(4-chlorophenyl)-3-bromo-1H-pyrazole (299 mg, 1.1 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Solvent Addition: Add DMF (6 mL) and water (1.5 mL).
-
Catalyst Addition: Add the PdCl2(dppf)-CH2Cl2 adduct (24.5 mg, 0.03 mmol).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Monitoring: After cooling, check for reaction completion using LC-MS.
-
Work-up: Dilute the reaction mixture with water (30 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography.
PART 3: Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous analytical monitoring and characterization.
-
In-Process Controls: Regular sampling of the reaction mixture for analysis by TLC or LC-MS allows for the confirmation of starting material consumption and product formation. This ensures that the reaction is proceeding as expected before committing to a full work-up.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful formation of the new C-C bond. The presence of signals corresponding to both the 2-methylthio-5-trifluoromethylphenyl moiety and the heterocyclic partner is expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
By adhering to these analytical practices, researchers can have high confidence in the outcome of the synthesis and the integrity of the novel compounds prepared.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 2022. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2021. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 2019. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 2022. [Link]
-
Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 2013. [Link]
-
Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 2023. [Link]
Sources
Application Note: The Dual Role of the Trifluoromethyl Group in the Reactivity and Application of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethylated organic compounds are cornerstones of modern medicinal chemistry and materials science.[1] The strategic introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] This application note delves into the specific case of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a versatile building block in organic synthesis. We will explore the multifaceted role of the trifluoromethyl group, analyzing how its powerful electron-withdrawing nature modulates the reactivity of the boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions. This guide provides both mechanistic insights and a detailed, field-tested protocol for employing this reagent in Suzuki-Miyaura cross-coupling, empowering researchers to leverage its unique properties while navigating the synthetic challenges it presents.
Part 1: Physicochemical and Reactivity Profile
The reactivity of an arylboronic acid is a delicate balance of steric and electronic factors. In 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the substituents create a unique electronic environment. The trifluoromethyl group at the meta-position to the boronic acid is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[3] In contrast, the methylthio group at the ortho-position is generally considered an ortho,para-directing group with moderate electron-donating capabilities through resonance (+R).
The dominant influence on the boronic acid's reactivity, however, comes from the CF₃ group. Its strong inductive pull decreases the electron density on the aromatic ring and, consequently, on the boron atom. This has two major consequences:
-
Increased Lewis Acidity: The electron deficiency enhances the Lewis acidic character of the boron atom. This can influence interactions in solution and the equilibrium between the boronic acid and its trimeric anhydride form, the boroxine.[4]
-
Modulated Nucleophilicity: In the key transmetalation step of the Suzuki-Miyaura cycle, the arylboronic acid acts as a nucleophilic partner. The CF₃ group's electron-withdrawing nature reduces the nucleophilicity of the ipso-carbon attached to the boron, which can decelerate the rate of transmetalation compared to electron-rich or neutral arylboronic acids.[5]
These effects are critical for designing successful cross-coupling strategies. While the CF₃ group imparts desirable properties to the final product, its presence necessitates careful optimization of reaction conditions to ensure efficient C-C bond formation.
Data Presentation: Comparative Physicochemical Properties
The introduction of a CF₃ group dramatically alters key molecular parameters relevant to both reactivity and pharmacology.
| Property | H | CH₃ | CF₃ | Rationale & Impact |
| Hammett Constant (σ_m_) | 0.00 | -0.07 | +0.43 | Indicates strong electron-withdrawing nature via induction, reducing the aryl group's nucleophilicity. |
| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.88 | Significantly increases lipophilicity, which can improve membrane permeability and target binding but may decrease aqueous solubility.[1][2] |
| Van der Waals Volume (ų) | 4.7 | 22.4 | 39.8 | Steric bulk is comparable to an isopropyl group, influencing steric interactions in catalyst coordination and receptor binding.[6] |
| C-X Bond Energy (kJ/mol) | 414 | 368 (C-C) | 485 (C-F) | The exceptionally strong C-F bond confers high metabolic stability, making the CF₃ group resistant to enzymatic degradation.[2][6] |
Visualization: The Influence of the Trifluoromethyl Group
The diagram below illustrates the cascading effects of the trifluoromethyl group on the molecule's properties and synthetic utility.
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of the title boronic acid. Due to its electron-deficient nature, a catalyst system with an electron-rich phosphine ligand and a suitable base is recommended to facilitate the transmetalation step.
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Causality Note: Using a slight excess of the boronic acid helps drive the reaction to completion. K₃PO₄ is an effective base for activating boronic acids for transmetalation. The SPhos ligand is electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps and stabilizes the palladium catalyst. [7]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (a common ratio is 4:1 to 5:1 v/v) via syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Causality Note: Degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. The aqueous phase is essential for the action of the inorganic base. [7]4. Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 3: Troubleshooting and Advanced Considerations
-
Low Conversion/Slow Reaction: If the reaction stalls, the cause is often inefficient transmetalation.
-
Solution 1: Screen Bases. Consider a stronger base like cesium carbonate (Cs₂CO₃), which can sometimes accelerate the reaction, but be mindful of promoting protodeboronation (the undesired cleavage of the C-B bond).
-
Solution 2: Screen Ligands. Experiment with other electron-rich ligands (e.g., RuPhos, XPhos) that may offer better performance for this specific substrate combination.
-
-
Protodeboronation: If significant amounts of the deborylated starting material (1-methylthio-4-trifluoromethylbenzene) are observed, the boronic acid is unstable under the reaction conditions.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, before the coupling reaction. MIDA boronates are particularly stable to chromatography and inert to many reaction conditions until a slow-release hydrolysis is triggered by the aqueous base in the Suzuki reaction. * Competing Reactions: The ortho-methylthio group could potentially coordinate to the palladium center or undergo side reactions under harsh conditions, although this is less common in standard Suzuki couplings. If side products are observed, lowering the reaction temperature and screening catalysts may be necessary.
-
Conclusion
The trifluoromethyl group in 2-Methylthio-5-trifluoromethoxyphenylboronic acid presents a classic duality in chemical synthesis. It is a highly desirable feature for imparting advantageous drug-like properties such as metabolic stability and optimized lipophilicity. [1][8]Simultaneously, its powerful electron-withdrawing nature creates a hurdle in synthesis by deactivating the boronic acid towards the critical transmetalation step in cross-coupling reactions. By understanding these electronic effects and employing optimized protocols with robust catalyst systems, researchers can effectively overcome this reactivity challenge. This enables the efficient incorporation of the valuable 2-methylthio-5-trifluoromethylphenyl motif into complex molecules, paving the way for new discoveries in drug development and materials science.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. Trifluoromethyl group.
- Grokipedia. Trifluoromethyl group.
- BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Dalton Transactions (RSC Publishing). Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles.
- PMC - NIH. Superelectrophiles and the effects of trifluoromethyl substituents.
- PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich. 2-methylthio-5-trifluoromethylpyridine-3-boronic.
- PMC - PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Purification of Products from 2-Methylthio-5-trifluoromethoxyphenylboronic Acid Reactions
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A key reagent in many contemporary synthetic campaigns is 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a versatile building block for introducing the valuable 2-methylthio-5-(trifluoromethyl)phenyl moiety into complex molecules. This structural motif is of significant interest in medicinal chemistry and materials science.
However, the success of any synthesis is ultimately determined by the purity of the final product. Reactions involving boronic acids, including 2-Methylthio-5-trifluoromethoxyphenylboronic acid, often present unique purification challenges.[3] Common impurities include unreacted starting materials, homocoupled byproducts, residual palladium catalyst, and various boron-containing species.[4][5] This application note provides a comprehensive guide to the purification of products derived from reactions utilizing 2-Methylthio-5-trifluoromethoxyphenylboronic acid, with a focus on practical, field-proven protocols and the underlying scientific principles.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. For a typical Suzuki-Miyaura reaction involving 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 2-Methylthio-5-trifluoromethoxyphenylboronic acid and the corresponding aryl halide or triflate.
-
Homocoupled Products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.[4]
-
Protodeborylation Product: The arene formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, especially under basic conditions.[4][6]
-
Palladium Residues: The palladium catalyst, often in various oxidation states, can contaminate the product.[7]
-
Boronic Acid-Related Impurities: Boroxines (cyclic anhydrides of boronic acids) and other boron-containing species can be present.[8]
The physicochemical properties of the desired product and these impurities will dictate the most effective purification strategy.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail the most common and effective methods for purifying products from reactions involving 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Aqueous Workup: The First Line of Defense
A standard aqueous workup is the initial and often most critical step in removing a significant portion of the impurities.
Principle of Operation:
The workup leverages the differential solubility of the reaction components in aqueous and organic phases. Basic washes are particularly effective at removing unreacted boronic acid and other acidic impurities by converting them into their water-soluble salt forms.[8][9]
Detailed Protocol: Standard Aqueous Workup
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution. A typical sequence is:
-
Saturated Sodium Bicarbonate (NaHCO₃) or 1-2 M Sodium Hydroxide (NaOH) solution: To remove unreacted boronic acid and acidic byproducts.[9][10]
-
Water: To remove residual base and water-soluble salts.
-
Brine (Saturated NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Chromatographic Purification: The Workhorse of Separation
Flash column chromatography is the most widely used technique for purifying organic compounds.[11][12] The choice of stationary phase and mobile phase is crucial for achieving optimal separation.
Principle of Operation:
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, alumina) and a mobile phase (an organic solvent or mixture of solvents). The polarity of the compounds determines their affinity for the stationary phase and thus their elution order.
Stationary Phase Selection:
-
Silica Gel: The most common stationary phase for normal-phase chromatography. It is suitable for separating compounds of low to moderate polarity.[13]
-
Neutral Alumina: Can be a good alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica.[13]
-
Reverse-Phase Silica (C18): Used for reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for highly polar compounds that do not separate well on normal-phase silica.[14][15]
Mobile Phase Selection:
The selection of an appropriate eluent system is critical and often requires empirical optimization using Thin Layer Chromatography (TLC). For products derived from 2-Methylthio-5-trifluoromethoxyphenylboronic acid, which are often moderately polar, a gradient elution of ethyl acetate in hexanes or dichloromethane in hexanes on silica gel is a good starting point.[10]
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Prepare a column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, "dry loading" (adsorbing the crude product onto a small amount of silica gel) can improve resolution.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate analytical technique.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.
Crystallization: The Path to High Purity
Crystallization is a powerful technique for obtaining highly pure solid products.[1]
Principle of Operation:
This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the desired product decreases, leading to the formation of crystals, while impurities remain in the solution.
Solvent Selection:
The ideal crystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing biaryl compounds include hexanes, ethanol, and mixtures of solvents like ethyl acetate/hexanes.[1][14]
Detailed Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Scavenger Resins: Targeted Impurity Removal
Scavenger resins are functionalized solid supports designed to selectively bind and remove specific impurities from a solution.[9] This technique is particularly useful for removing residual palladium catalyst and unreacted boronic acid.
Principle of Operation:
The functional groups on the scavenger resin have a high affinity for the target impurity. After stirring the resin with the crude product solution, the resin-bound impurity can be easily removed by filtration.
Types of Scavenger Resins:
-
Palladium Scavengers: Resins functionalized with thiol groups (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT) (e.g., Biotage® MP-TMT, ISOLUTE® Si-TMT) are highly effective at scavenging palladium.[16][17][18]
-
Boronic Acid Scavengers: Resins with diol or N-methylglucamine functionalities can selectively bind boronic acids. Diethanolamine (DEAM) functionalized scavengers are also effective.[9][17]
Detailed Protocol: Scavenger Resin Treatment
-
Resin Selection: Choose the appropriate scavenger resin based on the impurity to be removed.
-
Addition: Add the scavenger resin to a solution of the crude product in a suitable solvent.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (consult the manufacturer's recommendations).
-
Filtration: Filter off the scavenger resin.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visualization of Purification Workflows
The following diagrams illustrate typical purification workflows for products from 2-Methylthio-5-trifluoromethoxyphenylboronic acid reactions.
Caption: Standard purification workflow.
Caption: Workflow with scavenger and crystallization.
Data Presentation: Comparison of Purification Methods
| Purification Method | Key Advantages | Key Disadvantages | Typical Impurities Removed |
| Aqueous Workup | Simple, rapid, and cost-effective. Removes bulk impurities. | May not be suitable for base-sensitive compounds. Emulsion formation can be an issue. | Unreacted boronic acid, inorganic salts, water-soluble byproducts.[8] |
| Flash Column Chromatography | Highly versatile and effective for a wide range of compounds. Good for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. Product loss on the column can occur. | Homocoupled products, unreacted starting materials, less polar byproducts.[11] |
| Crystallization | Can yield products of very high purity. Scalable. | Finding a suitable solvent can be challenging. Not all compounds crystallize well. Yield can be lower than chromatography. | Minor impurities that are more soluble in the crystallization solvent.[14] |
| Scavenger Resins | Highly selective for specific impurities. Simple filtration-based workup. | Can be expensive. May not be effective for all types of impurities. | Residual palladium catalyst, unreacted boronic acids.[16][17] |
Troubleshooting Common Purification Challenges
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with impurity during chromatography | Similar polarity of the product and impurity. | Try a different stationary phase (e.g., alumina, C18).[9][15] Use a different solvent system or a shallower gradient. |
| Low recovery after crystallization | Product is too soluble in the chosen solvent. Too much solvent was used. | Use a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent for dissolution. |
| Persistent palladium contamination | Inefficient removal by standard methods. | Use a dedicated palladium scavenger resin.[18] Consider treatment with activated carbon. |
| Product appears as an oil instead of a solid | Presence of impurities inhibiting crystallization. The product may be intrinsically an oil. | Re-purify by chromatography. Try trituration with a non-polar solvent like hexanes to induce solidification. |
Conclusion
The purification of products from reactions involving 2-Methylthio-5-trifluoromethoxyphenylboronic acid requires a systematic and often multi-step approach. By understanding the potential impurity profile and selecting the appropriate combination of purification techniques—aqueous workup, chromatography, crystallization, and the use of scavenger resins—researchers can consistently obtain their target compounds with the high degree of purity required for downstream applications in drug discovery and materials science. Careful execution of these protocols, coupled with diligent in-process analysis, is paramount to achieving successful outcomes.
References
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
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Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved from [Link]
-
The College of William and Mary. (n.d.). The Carbonylation Reaction of Organoboranes in the Presence of Lithium Triethylborohydride. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Frontiers. (n.d.). The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][14]-Fused Indole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Boron Reagents in Synthesis : Boron Chemistry: An Overview. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
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Application Notes and Protocols: 2-Methylthio-5-trifluoromethoxyphenylboronic Acid in C-C Bond Formation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Biaryl Synthesis
The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2][3] Among the myriad of methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[4][5][6] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][7]
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a key building block that introduces both a trifluoromethoxy group and a methylthio (-SCH₃) group, offering unique electronic and steric properties to the resulting biaryl products. The sulfur atom can also serve as a handle for further synthetic transformations.
This guide provides a comprehensive overview of the application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
Understanding the properties of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is crucial for its effective use and storage.
| Property | Value | Source |
| Chemical Formula | C₈H₈BF₃O₃S | N/A |
| Molecular Weight | 268.02 g/mol | N/A |
| Appearance | White to off-white solid | [8] |
| Melting Point | 83°C | [8] |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) | [8] |
Stability and Storage: Boronic acids are generally stable solids but can be susceptible to dehydration to form boroxines. It is recommended to store 2-Methylthio-5-trifluoromethoxyphenylboronic acid in a tightly sealed container in a cool, dry place.[9]
Safety Precautions: 2-(Methylthio)phenylboronic acid may cause skin and serious eye irritation.[8] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] In case of contact, rinse the affected area with plenty of water.[8][9][11]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][12][13] A fundamental understanding of this mechanism is key to optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4][12] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[4][12] This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-Methylthio-5-trifluoromethoxyphenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.[5]
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Protocol
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[15]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Add the palladium catalyst (2-5 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is recommended to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[14]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[14]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Considerations for Success
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can significantly impact the reaction outcome.[14][15] For challenging substrates, such as sterically hindered aryl halides or electron-rich systems, the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[16][17][18] The ligand influences both the stability and reactivity of the palladium catalyst.[16][19][20]
-
Base Selection: The choice of base is critical for the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can affect the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene, THF) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]
-
Reaction Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle. Higher temperatures are sometimes required for less reactive substrates, such as aryl chlorides.[21]
-
Substrate Scope: The electronic nature of the coupling partners can affect reactivity. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.[6] Conversely, electron-donating groups on the boronic acid can enhance the rate of transmetalation. The presence of ortho-substituents on either coupling partner can introduce steric hindrance, potentially requiring more forcing conditions or specialized catalytic systems.[21][22][23]
Conclusion
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a valuable reagent for the synthesis of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this building block to construct novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
- Singh, G., Thomas, C., & Sharma, A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. doi:10.26434/chemrxiv.14212556.v1
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]
- Das, B., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21653-21663.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 263-277.
- Shaughnessy, K. H. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2046-2058.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018-1030.
- Ortuño, M. A. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Chen, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. doi:10.1039/D4QO02335H
- Liu, Y., et al. (2019). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. Chemistry – An Asian Journal, 14(21), 3875-3879.
- Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11278–11287.
- Browne, D. L., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Al-Zoubi, R. M., et al. (2012). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 53(15), 1869-1872.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Khan, K. M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(3), 343.
- Shanmuganathan, S., et al. (2013). Enzyme-catalysed C-C bond formation using 2-methyl-THF: Efficient and biobased alternative to DMSO and MTBE. Green Chemistry, 15(9), 2419-2422.
- Browne, D. L., et al. (2016).
- Kennedy, C., & O'Donoghue, A. C. (2019). Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. Organic Letters, 21(20), 8345-8349.
- Uno, H., et al. (2011). Regioselective carbon–carbon bond formation of 5,5,5-trifluoro-1-phenylpent-3-en-1-yne. Beilstein Journal of Organic Chemistry, 7, 124-129.
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Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in Suzuki Coupling with 2-Methylthio-5-trifluoromethoxyphenylboronic acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction using 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This particular boronic acid is a valuable building block, but its unique substitution pattern presents specific, often frustrating, hurdles. My goal is to provide you with not just solutions, but also the mechanistic reasoning behind them, empowering you to troubleshoot effectively and achieve successful outcomes in your synthetic campaigns.
The primary challenges with this substrate stem from two key structural features: the ortho-methylthio group (-SMe) and the para-trifluoromethyl group (-CF3). The thioether is a known palladium catalyst poison, while the electron-withdrawing nature of the trifluoromethyl group can promote undesirable side reactions like protodeboronation. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-Methylthio-5-trifluoromethoxyphenylboronic acid is resulting in low to no yield. What are the most likely causes?
A1: This is the most common issue reported. The two primary culprits are (1) Palladium catalyst poisoning by the sulfur atom in the methylthio group and (2) Protodeboronation of the electron-deficient boronic acid. The sulfur can coordinate to the palladium center, leading to catalyst deactivation and the formation of inactive palladium species.[1][2] Simultaneously, the strong electron-withdrawing effect of the -CF3 group makes the carbon-boron bond more susceptible to cleavage by base and protic solvents, resulting in the formation of 1-methylthio-4-(trifluoromethyl)benzene instead of your desired product.[3]
Q2: How exactly does the methylthio (-SMe) group interfere with the palladium catalyst?
A2: The sulfur atom of the methylthio group possesses lone pairs of electrons that can strongly coordinate to the palladium center at various stages of the catalytic cycle. This coordination can inhibit the crucial steps of oxidative addition or reductive elimination, effectively taking the catalyst out of the active cycle.[4][5] In some cases, irreversible binding can lead to the formation of palladium black, a common sign of catalyst decomposition.[6] This poisoning effect often necessitates higher catalyst loadings or the use of specialized ligands designed to be less susceptible to inhibition by sulfur-containing substrates.[2]
Q3: What is protodeboronation, and why is it a particular problem with this boronic acid?
A3: Protodeboronation is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source, typically water or an alcohol, often accelerated by the presence of a base.[3][7] The 2-Methylthio-5-trifluoromethoxyphenylboronic acid is particularly susceptible because the trifluoromethyl group is a powerful electron-withdrawing group. This polarity increases the electrophilicity of the carbon atom attached to the boron, making the C-B bond weaker and more prone to cleavage.[8]
Q4: Can I use standard Suzuki conditions, like Pd(PPh₃)₄ and Na₂CO₃, for this coupling?
A4: While it's not impossible, it is highly unlikely to be efficient. Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to prevent catalyst poisoning by the thioether group.[6][9] Furthermore, common aqueous bases like sodium carbonate can exacerbate the protodeboronation side reaction.[10] This substrate almost always requires carefully optimized conditions, including specialized ligands and non-aqueous or carefully chosen base/solvent systems.
Troubleshooting Guide: A Problem-and-Solution Approach
This section provides a systematic approach to overcoming the most common experimental failures.
Issue 1: Reaction Stalls with Low or No Conversion
This is often the first sign that your catalytic cycle is compromised.
-
Potential Cause A: Palladium Catalyst Poisoning
-
Diagnosis: The reaction fails to proceed even with fresh reagents, and you may observe the formation of palladium black.
-
Scientific Rationale: The thioether moiety is binding to and deactivating your palladium catalyst.[1] Traditional ligands do not provide sufficient steric bulk or electron density to protect the palladium center or promote the desired catalytic steps over the poisoning pathway.
-
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: This is the most effective solution. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be sterically demanding and highly electron-donating.[11] This facilitates the reductive elimination step and can create a steric shield around the metal center, disfavoring sulfur coordination.
-
Use Robust Precatalysts: Modern palladacycle precatalysts (e.g., XPhos Pd G3 or G4) form the active Pd(0) species rapidly and efficiently at lower temperatures.[12] This can help the desired coupling reaction outcompete the catalyst deactivation process.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, though this is not an ideal or cost-effective solution.[4]
-
-
-
Potential Cause B: Inefficient Transmetalation
-
Diagnosis: The reaction is sluggish, and starting materials are consumed very slowly, even with an active catalyst system.
-
Scientific Rationale: The transmetalation step, where the organic group is transferred from boron to palladium, requires the formation of a boronate species, facilitated by the base.[13] The ortho-thioether group on your boronic acid can create steric hindrance, slowing this transfer.
-
Solutions:
-
Optimize the Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings as they are highly effective at promoting transmetalation.[6] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions.[14]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DME are commonly used. A small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate, but it must be balanced against the risk of protodeboronation.[15]
-
-
Issue 2: Major Byproduct is 1-Methylthio-4-(trifluoromethyl)benzene
This indicates that protodeboronation is the dominant reaction pathway.
-
Potential Cause: Base- and Water-Mediated C-B Bond Cleavage
-
Diagnosis: LC-MS or GC-MS analysis shows a major peak corresponding to the mass of the boronic acid with the -B(OH)₂ group replaced by -H.
-
Scientific Rationale: As discussed in the FAQ, the electron-deficient nature of the aromatic ring makes the C-B bond susceptible to cleavage. This is often the rate-limiting side reaction.[3][12]
-
Solutions:
-
Use Anhydrous Conditions: Eliminating water, the primary proton source, is a highly effective strategy. Use anhydrous solvents and a finely powdered, dry base like K₃PO₄.[7]
-
Switch to a Milder, Non-Aqueous Base: Potassium fluoride (KF) is an excellent alternative base that can promote transmetalation without significantly accelerating protodeboronation.[10]
-
Convert the Boronic Acid to a More Stable Derivative: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[11][14] These derivatives are more resistant to premature protodeboronation and slowly hydrolyze in situ to generate the active boronic acid under the reaction conditions, keeping its ambient concentration low.[3]
-
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving issues with this specific Suzuki coupling.
Caption: A decision tree for troubleshooting Suzuki couplings.
Optimized Starting Protocol
This protocol is a robust starting point that incorporates solutions to the common challenges discussed. It should be used as a baseline for further optimization.
Reagents & Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol% additional)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the boronic acid, aryl halide, K₃PO₄, XPhos Pd G3, and additional XPhos ligand to the reaction vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the boronic acid.
-
Degassing (Critical): Seal the vial and sparge the solvent with argon for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is crucial to remove any dissolved oxygen which can cause homocoupling and catalyst decomposition.[7]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. The reaction should typically reach completion within 2-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Data Summary for Optimization
For challenging substrates, screening several parameters is often necessary. The table below provides recommended starting points.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | XPhos Pd G3, SPhos Pd G3 | Bulky, electron-rich systems to mitigate sulfur poisoning and promote fast catalysis.[12] |
| Base | K₃PO₄, Cs₂CO₃, KF | Strong, non-nucleophilic bases for efficient transmetalation (K₃PO₄, Cs₂CO₃); milder option to prevent protodeboronation (KF).[6][7] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF | Anhydrous conditions minimize protodeboronation.[7] |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy for oxidative addition and other steps, especially with less reactive aryl chlorides.[16] |
The Suzuki Catalytic Cycle: Highlighting Key Challenges
This diagram illustrates the standard Suzuki-Miyaura catalytic cycle and pinpoints where issues arise with 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Caption: The Suzuki cycle with key failure points highlighted.
References
- Vertex AI Search, "Identification and Elimination of an Unexpected C
- Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling".
- Benchchem, "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds".
- ACS Publications, "Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au".
- Benchchem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids".
- Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros".
- NIH, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- ResearchGate, "Protecting Groups for Thiols Suitable for Suzuki Conditions".
- Benchchem, "Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole".
- ResearchGate, "How can I solve my problem with Suzuki coupling?".
- NIH, "Bypassing the Limitations of Directed C–H Functionaliz
- DSpace@MIT, "Suzuki–Miyaura cross-coupling optimization enabled by autom
- ResearchGate, "Optimization of reaction conditions for the Suzuki-Miyaura coupling of...".
- ResearchGate, "(PDF)
- NIH, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- NIH, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids".
- NIH, "Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes".
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Navigating Catalyst Challenges with 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Welcome to our dedicated Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address and overcome potential catalyst poisoning issues when utilizing 2-Methylthio-5-trifluoromethoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical solutions to ensure the success of your experiments.
Introduction: The Double-Edged Sword of a Thioether Moiety
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, the presence of the methylthio (-SMe) group, a thioether, introduces a significant challenge in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. Thioethers are well-documented to be potential poisons for palladium catalysts.[1][2] The sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation and consequently, low reaction yields or complete reaction failure.[3]
This guide will walk you through understanding the underlying mechanisms of this potential self-poisoning and provide you with robust strategies to mitigate these effects, ensuring efficient and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with 2-Methylthio-5-trifluoromethoxyphenylboronic acid?
A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites, hindering or completely stopping its catalytic activity.[4] In the context of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the sulfur atom in the methylthio group possesses lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium-sulfur complexes, effectively removing the catalyst from the reaction's catalytic cycle.[3]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A: The most common indicators of catalyst poisoning include:
-
Stalled or sluggish reaction progress: A significant decrease in the reaction rate compared to similar reactions with non-sulfur-containing boronic acids.
-
Low product yield: Incomplete conversion of starting materials, resulting in a disappointing yield of the desired coupled product.
-
Formation of byproducts: Increased formation of undesired side products, such as homocoupling of the boronic acid or deboronation.[5]
-
Visual changes: In some cases, the formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition and deactivation.[4]
Q3: Can the choice of palladium precatalyst influence the outcome?
A: Absolutely. The choice of palladium precatalyst is critical. Modern palladium precatalysts, particularly those from the Buchwald and Fu groups (e.g., G3 and G4 precatalysts), are often more robust and resistant to poisoning.[6] These precatalysts are designed for the rapid generation of the active monoligated Pd(0) species, which can sometimes outcompete the intramolecular poisoning by the thioether.[7]
Troubleshooting Guide: Overcoming Catalyst Deactivation
This section provides a structured approach to troubleshooting and optimizing your cross-coupling reactions involving 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Issue 1: Low to No Conversion
If you are observing minimal or no formation of your desired product, it is highly likely that your catalyst is being significantly poisoned.
Underlying Cause: Strong coordination of the intramolecular thioether to the palladium center, leading to catalyst deactivation.
Solutions:
-
Ligand Selection is Key: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in mitigating catalyst poisoning.[6][8] These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.
-
Employ Robust Precatalysts: As mentioned in the FAQs, utilizing advanced palladium precatalysts that rapidly generate the active catalytic species can be highly beneficial.[7]
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation.
-
Consider Alternative Catalysts: In some challenging cases, nickel-based catalysts might be an alternative, as they can exhibit different sensitivities to sulfur-containing substrates.[9]
Issue 2: Inconsistent Yields and Reproducibility Problems
Variability in your reaction outcomes can be frustrating. This often points to subtle factors that influence the delicate balance between catalysis and deactivation.
Underlying Cause: Sensitivity of the catalytic system to minor variations in reaction conditions, solvent quality, or reagent purity.
Solutions:
-
Solvent Purity: Ensure the use of high-purity, degassed solvents. Trace impurities in solvents can sometimes act as catalyst poisons and exacerbate the issue.[10]
-
Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can contribute to catalyst decomposition.
-
Base Selection: The choice of base can influence the reaction kinetics and the stability of the boronic acid. While common bases like K₂CO₃ or Cs₂CO₃ are often used, exploring other options like K₃PO₄ might be beneficial.[6]
Experimental Protocols: A Starting Point for Success
The following protocol is a recommended starting point for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | Robust precatalyst for rapid generation of active Pd(0). |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand to stabilize the catalyst. |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | More reactive coupling partners than aryl chlorides. |
| Boronic Acid | 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2-1.5 equiv) | A slight excess can help drive the reaction to completion. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Often a reliable base for challenging couplings.[6] |
| Solvent | 1,4-Dioxane/water (e.g., 4:1 v/v) | A common solvent system for Suzuki reactions. Ensure it is degassed. |
| Temperature | 80-100 °C | Elevated temperatures can promote the catalytic turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation. |
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) to the vessel under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Challenge and Solution
To better understand the concepts discussed, the following diagrams illustrate the mechanism of catalyst poisoning and the protective role of bulky ligands.
Figure 1: A simplified diagram illustrating how the thioether group on the boronic acid can intercept the active Pd(0) catalyst, forming an inactive complex and disrupting the desired Suzuki-Miyaura catalytic cycle.
Figure 2: This diagram contrasts the accessibility of the palladium center. Without a bulky ligand, the thioether can easily coordinate and poison the catalyst. With a bulky ligand like XPhos, steric hindrance can prevent or weaken the coordination of the thioether, allowing the desired catalytic reaction to proceed.
Concluding Remarks
While the presence of a thioether in 2-Methylthio-5-trifluoromethoxyphenylboronic acid presents a genuine challenge in palladium-catalyzed cross-coupling reactions, it is a surmountable one. By understanding the principles of catalyst poisoning and making informed choices regarding ligands, precatalysts, and reaction conditions, researchers can successfully employ this valuable building block in their synthetic endeavors. We encourage you to use this guide as a starting point and to systematically optimize your reactions for the best possible outcomes.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). A New Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773–1775.
- Deng, Y., & Liu, L. (2019).
- Garg, N. K., & Snieckus, V. (2006). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- Ghaffar, T., & Parkins, A. W. (2000). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. Tetrahedron Letters, 41(43), 8657-8661.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Johansson, H., & Antonsson, O. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- Shon, Y. S., & Choi, S. (2012). Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands. Accounts of Chemical Research, 45(8), 1301-1310.
- Singh, R., & Nolan, S. P. (2005). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. The Journal of Organic Chemistry, 70(1), 246-249.
- Sun, C., & Wang, J. (2016). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332.
- Walker, S. D., & Barder, T. E. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wallace, D. J., & Chen, C. Y. (2008). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8847-8859.
- Wang, D., & Wiemer, D. F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7847-7861.
- Wonneberger, A., & Leresche, J. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 2(27), 8345-8349.
- Ytreberg, E., & Hansen, T. V. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 128, 133036.
- Zabłocka, M., & Maj, A. (2021). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 26(16), 4995.
- Zhang, J., & Lee, S. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(21), 4836-4845.
- Zhang, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Zhang, Y., & Flygare, J. A. (2012). Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands. Organic Process Research & Development, 16(5), 844-850.
- Zhang, Y., & Snieckus, V. (2011).
- Zhao, D., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Zultanski, S. L., & Fu, G. C. (2013). The catalytic mechanism of the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 135(2), 624-627.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Managing Protodeboronation of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Welcome to the technical support center for 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique electronic and steric properties, this reagent is particularly susceptible to an undesired side reaction known as protodeboronation. This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately suppress this decomposition pathway, ensuring the success of your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the stability and handling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Q1: What is protodeboronation and why is it a significant issue for this specific boronic acid?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively converting your starting material into an inactive arene byproduct (in this case, 1-methylthio-4-trifluoromethoxybenzene).[1] This process is a common culprit for low yields and purification challenges in cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
This particular substrate, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, is highly prone to this decomposition for two primary reasons:
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which destabilizes the carbon-boron bond.
-
Ortho-Substitution: The presence of the 2-methylthio (-SMe) group can promote certain decomposition pathways. Electron-deficient and ortho-substituted arylboronic acids are known to be particularly unstable under basic conditions typical for cross-coupling.[2][3][4]
Q2: What are the primary factors that accelerate the protodeboronation of this substrate?
A: The rate of protodeboronation is highly dependent on the reaction conditions. Key accelerators include:
-
High pH (Strong Bases): The most common mechanism for protodeboronation is base-catalyzed.[1] Strong bases (e.g., NaOH, KOH, LiOH) deprotonate the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[2][5]
-
Elevated Temperatures: Like most undesired side reactions, the rate of protodeboronation increases with temperature.
-
Presence of Water: Water typically serves as the proton source for the final step of the reaction, quenching the aryl anion or participating in a concerted C-B cleavage/protonation step.[1]
-
Long Reaction Times: Extended exposure to destabilizing conditions allows more time for the decomposition to occur.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway has a greater opportunity to consume the starting material.
Q3: How do the electron-withdrawing (-OCF₃) and ortho-thioether (-SMe) groups specifically influence stability?
A: For highly electron-deficient arylboronic acids, the mechanism of protodeboronation under basic conditions can involve the formation of a transient aryl anion after the C-B bond breaks.[2][6][7] The potent electron-withdrawing nature of the -OCF₃ group helps to stabilize this transient negative charge, thereby lowering the activation energy for this decomposition pathway. The ortho-methylthio group, while not as electronically impactful as the -OCF₃ group, can exert steric effects and influence the conformation of the boronic acid group, which may also affect its susceptibility to decomposition. Studies have consistently shown that ortho-substituted arylboronic acids can be highly susceptible to base-mediated protodeboronation.[2][3]
Q4: Should I use the boronic acid directly, or is a boronate ester (e.g., pinacol, MIDA) a better choice?
A: For substrates that are highly prone to protodeboronation, using a more stable boronate ester is a strongly recommended strategy.
-
Boronic Acids (ArB(OH)₂): Are often used directly but are the most susceptible to decomposition.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable on the shelf and in solution. However, they must first hydrolyze back to the boronic acid under the reaction conditions to be active in the catalytic cycle. This hydrolysis step can still expose the sensitive boronic acid to the basic medium.[5] It's a common misconception that esterification always confers greater stability under reaction conditions.[5]
-
"Slow-Release" Reagents (e.g., MIDA Boronates, Organotrifluoroborates): These are often the best choice for challenging substrates.[1][8] They are designed to hydrolyze very slowly, maintaining an extremely low steady-state concentration of the active boronic acid. This ensures the rate of the desired cross-coupling (which is dependent on the catalyst and boronic acid concentration) is favored over the rate of protodeboronation (which is primarily dependent on the boronic acid concentration and base strength).[8]
Q5: How should I properly store 2-Methylthio-5-trifluoromethoxyphenylboronic acid and its esters?
A: Proper storage is critical. Boronic acids can degrade via dehydration to form cyclic boroxine anhydrides, and they are sensitive to moisture and air.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
-
Handling: Avoid prolonged exposure to ambient air and moisture. When weighing out the reagent, do so quickly and reseal the container promptly. For highly sensitive applications, use a glovebox.
Section 2: Troubleshooting Guide
This section provides a structured, question-and-answer approach to solving common experimental problems.
Problem: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated the protodeboronated byproduct (1-methylthio-4-trifluoromethoxybenzene). What went wrong?
A: This is a classic symptom of protodeboronation outcompeting your desired reaction. The key is to adjust the reaction conditions to favor the catalytic cycle over the decomposition pathway. Follow this diagnostic workflow.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting protodeboronation.
Step-by-Step Solutions:
-
Evaluate Your Base: Strong inorganic bases create a high pH environment where the boronate anion readily forms and decomposes.[2][5]
-
Action: Switch to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF). These bases are effective in promoting transmetalation without excessively accelerating protodeboronation.
-
-
Optimize Temperature and Time:
-
Action: Determine the lowest possible temperature at which your catalytic system is still efficient. Run a small-scale screen from room temperature to 80 °C. Monitor by LC-MS to find the optimal balance between reaction rate and byproduct formation. Shorten reaction times where possible.
-
-
Re-evaluate Your Catalyst System: A highly active catalyst can perform the cross-coupling so quickly that protodeboronation doesn't have time to occur.[1][8]
-
Action: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active, modern system. Buchwald or Fu's precatalysts (e.g., G3 or G4 precatalysts with ligands like SPhos or XPhos) are designed for challenging substrates and can be active at lower temperatures.[8] Sometimes, simply increasing the catalyst loading (from 1-2 mol% to 5 mol%) can favor the productive reaction.
-
-
Implement a "Slow-Release" Strategy: If the above optimizations are insufficient, your boronic acid is likely too unstable for standard conditions.
Section 3: Experimental Protocols & Data
Protocol 3.1: Screening Conditions to Mitigate Protodeboronation
This protocol outlines a parallel screen to efficiently identify optimal conditions for coupling 2-Methylthio-5-trifluoromethoxyphenylboronic acid with a generic aryl bromide (Ar-Br).
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl bromide (1.0 equiv), a stirrer bar, and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Reagent Addition: Add 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.5 equiv) to each vial.
-
Variable Addition: Add the specific base being tested (2.0-3.0 equiv) to each designated vial (see Table 3.2).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Dioxane, 2-MeTHF, Toluene/H₂O mixture) to achieve a 0.1 M concentration with respect to the aryl bromide.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in separate heating blocks set to the screening temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Monitoring & Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS. Determine the ratio of desired product to the protodeboronated byproduct (1-methylthio-4-trifluoromethoxybenzene).
Table 3.2: Example Screening Data for Suzuki Coupling
| Entry | Base (3.0 equiv) | Solvent | Temp (°C) | Product:Byproduct Ratio |
| 1 | KOH | Dioxane/H₂O | 80 | 10:90 |
| 2 | K₂CO₃ | Dioxane/H₂O | 80 | 65:35 |
| 3 | K₃PO₄ | Dioxane/H₂O | 80 | 85:15 |
| 4 | K₃PO₄ | 2-MeTHF | 80 | 92:8 |
| 5 | K₃PO₄ | 2-MeTHF | 60 | >98:2 |
| 6 | K₃PO₄ | 2-MeTHF | 40 | 70:30 (Incomplete Rxn) |
Data are illustrative and represent a typical optimization trend.
Section 4: Visualizing the Chemistry
Understanding the underlying mechanism is key to rationally designing solutions.
Caption: The base-catalyzed protodeboronation pathway.
Section 5: References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate.
-
Strade, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
-
Strade, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
-
Protodeboronation. Wikipedia.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
-
Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
Punihaole, D., et al. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)₂ (R = C₆H₅, C₆H₄CH₃, C₆H₄NH₂, C₆H₄OH, and C₆H₄F): A Computational Investigation. National Institutes of Health.
-
Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.
-
For the pro's (Suzuki). (2022). Reddit.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base selection for 2-Methylthio-5-trifluoromethoxyphenylboronic acid Suzuki coupling
Here is a technical support center for .
Technical Support Center: Suzuki Coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid
A Guide to Optimizing Base Selection for Challenging Substrates
Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this sterically and electronically challenging substrate. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies needed to optimize your reaction conditions, with a specific focus on the critical role of base selection.
Core Principles: The Indispensable Role of the Base
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success hinges on the careful orchestration of several components. The base is not merely an additive; it is a fundamental activator in the catalytic cycle.[1] Its primary role is to activate the boronic acid, converting it from a neutral, moderately reactive species into a highly nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[2][3][4] This anionic boronate species is essential for the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][6]
The choice of base can dramatically influence reaction rate, yield, and impurity profile by affecting:
-
The rate of boronic acid activation.
-
The equilibrium between the boronic acid and the active boronate.
-
The potential for side reactions like protodeboronation and catalyst decomposition.
-
The solubility of reaction components.
For a substrate like 2-Methylthio-5-trifluoromethoxyphenylboronic acid, which features both a sterically demanding ortho-methylthio group and a strongly electron-withdrawing meta-trifluoromethyl group, standard conditions may fail. The following guide addresses the specific issues you are likely to encounter.
Troubleshooting Guide: A-Q&A Approach
Q1: My reaction is sluggish or gives low yield. How does the unique substitution pattern of my boronic acid influence base selection?
A1: The dual nature of your substrate presents a classic challenge that requires a nuanced approach to base selection.
-
Steric Hindrance: The ortho-methylthio group significantly crowds the reaction center. This steric bulk can impede the formation of the palladium-boronate complex required for transmetalation.[7][8] To overcome this, a stronger, more effective base may be needed to drive the formation of the reactive boronate species. Bases with large, soft counter-ions like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective in these cases than their sodium or lithium counterparts. Their enhanced solubility in organic solvents and ability to promote catalyst activity can be beneficial.[4]
-
Electronic Effects: The meta-trifluoromethyl (-CF₃) group is a potent electron-withdrawing group.[9] This increases the Lewis acidity of the boronic acid, meaning it is more "acidic" than phenylboronic acid.[10] While this can facilitate the initial formation of the boronate complex, it also makes the C-B bond more susceptible to cleavage, particularly protodeboronation.[11] Therefore, an excessively strong base (like NaOH or other hydroxides) might accelerate this unwanted side reaction.
Recommendation: Start with a moderately strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃. These provide a good balance of activating the sterically hindered boronic acid without being overly aggressive and promoting side reactions.
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). What is causing this and how can I mitigate it?
A2: Protodeboronation is a major competing pathway, especially for electron-deficient arylboronic acids like yours.[4][12] It is often exacerbated by the presence of water and strong bases.
Causality & Solutions:
-
Excess Water/Protic Solvent: Water is the proton source for this side reaction. While many Suzuki couplings use aqueous co-solvents to dissolve the base, excessive water can be detrimental.
-
Solution: Reduce the amount of water in your solvent system (e.g., move from 4:1 Dioxane:H₂O to 10:1) or consider using a weaker base that is more soluble in organic solvents, such as potassium fluoride (KF).[2] Alternatively, using anhydrous conditions with a base like K₃PO₄ can be effective, although trace water is sometimes required for K₃PO₄ to function optimally.[13]
-
-
Base Strength: Strong bases can accelerate the cleavage of the C-B bond.
-
Solution: Avoid strong hydroxide bases (NaOH, KOH). If you suspect the base is too strong, switch to a milder option like Potassium Carbonate (K₂CO₃) or even Sodium Bicarbonate (NaHCO₃), though this may require higher temperatures or longer reaction times.[14]
-
-
Boronic Acid Instability: The inherent stability of the boronic acid itself is a factor.
-
Solution: Convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts (Ar-BF₃K) and diethanolamine adducts (DABO boronates) are excellent alternatives that are significantly more resistant to protodeboronation.[12][15] DABO boronates are particularly useful as they are stable, crystalline solids that can be used directly in the coupling reaction.[15][16]
-
Q3: Homocoupling of the boronic acid (Glaser coupling) is a major side product. What conditions favor this, and how can I minimize it?
A3: Homocoupling is the undesired dimerization of your boronic acid to form a symmetrical biaryl. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[4][12]
Causality & Solutions:
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can promote homocoupling.
-
Solution: Rigorous degassing of your solvents and reaction vessel is critical. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use is a common practice.[12] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Catalyst Choice: Using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state can sometimes lead to side reactions.
-
Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure your conditions (ligand, solvent, temperature) are suitable for its rapid reduction to Pd(0).
-
Frequently Asked Questions (FAQs)
-
What is a good starting point for a base screen?
-
A recommended starting screen would include K₃PO₄, Cs₂CO₃, and K₂CO₃. These three bases cover a good range of strength and solubility properties.
-
-
Should I use an aqueous or anhydrous solvent system?
-
How does temperature affect base performance?
-
Higher temperatures increase reaction rates but can also accelerate decomposition pathways like protodeboronation. If your reaction is sluggish, increasing the temperature (e.g., from 80 °C to 110 °C) is a valid strategy, but monitor for increased side product formation.[1]
-
-
My boronic acid seems unstable on the shelf. How can I handle this?
-
Boronic acids can degrade over time.[16] For long-term stability and reproducibility, consider converting it to its diethanolamine (DABO) boronate adduct.[15] The procedure is simple: dissolve the boronic acid in a solvent like methylene chloride and add one equivalent of diethanolamine. The stable, crystalline DABO adduct often precipitates and can be isolated by filtration.[16]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Base Screening
| Entry | Base (equiv) | Solvent System | Temperature (°C) | Target Outcome |
| 1 | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 | Good balance for sterically hindered substrates. |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | Stronger base, good for difficult couplings. |
| 3 | K₂CO₃ (2.0) | Toluene / H₂O (10:1) | 110 | Milder base, may reduce protodeboronation. |
| 4 | KF (3.0) | THF | 80 | Anhydrous-compatible, mild conditions. |
General Reaction Parameters: 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd Precatalyst (e.g., XPhos Pd G3, 1-2 mol%), Solvent (0.1 M concentration relative to aryl halide).
Experimental Protocol: Step-by-Step Base Optimization Workflow
This protocol outlines a general procedure for screening bases to optimize your Suzuki coupling.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv).
-
Add the 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv).
-
Add the selected base from Table 1 (e.g., K₃PO₄, 2.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Buchwald-type biarylphosphine ligands are highly recommended for sterically hindered substrates.[12]
-
Using a gas-tight syringe, add the previously degassed solvent system to achieve the desired concentration (typically 0.1 M).
-
-
Reaction and Monitoring:
-
Place the sealed vial in a preheated oil bath or heating block at the specified temperature.
-
Stir the reaction vigorously to ensure proper mixing, especially with heterogeneous inorganic bases.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.[12]
-
-
Workup and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield of the desired product versus side products like the protodeboronated arene.
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing the base selection for this challenging Suzuki coupling.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
- Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(45), 16098–16111.
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Billard, T. (2013). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 18(5), 5835-5845.
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Organic letters, 11(13), 2367–2370.
- Hynková, L., Růžička, A., & Dostál, L. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1935.
- Jiang, L., et al. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 12(6), 1264–1267.
- Kołodziej, M., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(50), 20959–20965.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
- Yamamoto, T., et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Rychnovsky, S. D., & Marumoto, S. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 78(1), 329–336.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Driver, T. G., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][17]-Fused Indole Heterocycles. The Journal of organic chemistry, 76(11), 4493–4504.
- Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844.
- So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
Reddit. (2014). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 755-763.
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304.
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance with 2-Methylthio-5-trifluoromethoxyphenylboronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during its use, particularly those arising from steric hindrance in cross-coupling reactions.
The unique structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, featuring a bulky methylthio (-SMe) group ortho to the boronic acid functionality, presents significant steric challenges. This hindrance can impede key steps in catalytic cycles, such as transmetalation and reductive elimination, often leading to low reaction yields or complete reaction failure.[1][2] This guide offers strategies to overcome these obstacles and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Methylthio-5-trifluoromethoxyphenylboronic acid sterically hindered?
A1: The primary source of steric hindrance is the methylthio (-SMe) group positioned at the ortho- position relative to the boronic acid group. This spatial arrangement creates a crowded environment around the reactive boronic acid moiety, which can physically block its approach to the metal center of the catalyst during the crucial transmetalation step of a cross-coupling reaction.
Q2: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction. What is the likely cause?
A2: Low or no conversion when using this boronic acid is a common issue, primarily stemming from its steric bulk.[1][3] The hindrance can prevent the efficient formation of the key intermediate required for the catalytic cycle to proceed. Other potential causes include suboptimal catalyst systems, inappropriate base or solvent selection, or catalyst deactivation.[1] The thioether group itself can also potentially coordinate to the palladium catalyst, though this is a less common issue with appropriately chosen ligands.
Q3: Can the trifluoromethoxy (-OCF3) group also contribute to steric hindrance?
A3: While the trifluoromethoxy group is electron-withdrawing and influences the electronic properties of the molecule, its contribution to steric hindrance is less significant than the ortho-methylthio group.[4] The primary challenge remains the bulk adjacent to the reactive site.
Troubleshooting Guides
This section provides detailed strategies to address specific experimental challenges.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low yields are the most frequently reported issue when working with sterically hindered boronic acids like 2-Methylthio-5-trifluoromethoxyphenylboronic acid.[5] The following steps provide a systematic approach to optimizing the reaction.
1. Catalyst and Ligand Selection: The Critical First Step
Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The key to success lies in employing catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is more accessible to the hindered boronic acid.[1][2]
-
Recommended Ligands:
-
Buchwald Ligands: Biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective for hindered substrates.[2][6] They create a sterically demanding environment around the palladium center that facilitates reductive elimination.
-
Specialized Ligands: For extremely challenging couplings, ligands such as AntPhos or BI-DIME have been developed specifically for sterically demanding reactions.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and their steric bulk can be finely tuned, making them excellent choices for difficult couplings.[2][9]
-
Optimization of Catalyst and Ligand Loading
| Parameter | Starting Point | Optimization Range | Rationale |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | For particularly challenging substrates, increasing the catalyst loading can improve conversion rates.[2] |
| Pd:Ligand Ratio | 1:2 (for monodentate) | 1:2 to 1:4 | Ensures complete ligand association and maintains catalyst stability and activity.[6] |
2. Choice of Base and Solvent: Creating the Right Environment
The selection of base and solvent is crucial for activating the boronic acid and facilitating the catalytic cycle.
-
Base Selection: Stronger, non-nucleophilic bases are often required for sterically hindered couplings to promote the formation of the boronate species.[2]
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often effective.
-
-
Solvent Selection: Anhydrous, non-polar aprotic solvents are generally preferred.
3. Reaction Temperature and Time
Sterically hindered reactions often require more forcing conditions to overcome the higher activation energy barriers.[2]
-
Temperature: Elevated temperatures (e.g., 80-110 °C) are typically necessary.
-
Reaction Time: These reactions may require longer reaction times (12-24 hours) to reach completion. Monitoring by TLC or LC-MS is essential.
Issue 2: Protodeboronation and Homocoupling Side Reactions
Besides low yield of the desired product, side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid can be problematic.
-
Minimizing Protodeboronation:
-
Minimizing Homocoupling:
Experimental Workflow & Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2-1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, base, and palladium precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2]
-
Reaction: Seal the vial and place it in a preheated heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle: Impact of Steric Hindrance
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance from the ortho-methylthio group primarily impacts two key steps:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step. The bulky substituent can prevent the boronate from approaching the palladium complex effectively.
-
Reductive Elimination: The final step where the new C-C bond is formed and the product is released can also be slowed by steric clash between the coupling partners on the palladium center. Bulky ligands help to promote this step.[9]
Diagram of the Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Welcome to the technical support center for 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice related to the stability of this reagent, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using 2-Methylthio-5-trifluoromethoxyphenylboronic acid has a low yield. Could the temperature at which I store or run the reaction be a factor?
A1: Absolutely. The thermal stability of a boronic acid is a critical parameter for the success of coupling reactions.[1] Boronic acids, in general, can be susceptible to degradation over time, and this process can be accelerated by elevated temperatures.[2] For 2-Methylthio-5-trifluoromethoxyphenylboronic acid, both storage and reaction temperatures can significantly impact its integrity and, consequently, your reaction yield.
-
Storage: While specific long-term stability data for this particular boronic acid is not extensively published, general guidelines for boronic acids, especially those with electron-withdrawing groups like trifluoromethyl, recommend cool and dry storage conditions.[3] Exposure to ambient, fluctuating temperatures on a lab bench can lead to gradual degradation.
-
Reaction Temperature: Suzuki-Miyaura reactions often require heating to proceed at a reasonable rate.[1] However, excessively high temperatures or prolonged reaction times can lead to thermal decomposition of the boronic acid, competing with the desired cross-coupling.[2] This is particularly relevant for boronic acids that may have inherent instability.
Q2: What are the primary degradation pathways for boronic acids that are accelerated by temperature?
A2: The two most common temperature-influenced degradation pathways for arylboronic acids are protodeboronation and the formation of boroxines (cyclic anhydrides).
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This process is often accelerated by heat, especially in the presence of moisture or a base.[1][2] The trifluoromethyl group on your specific boronic acid is electron-withdrawing, which can influence the susceptibility to this pathway.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While this is a dehydration process, elevated temperatures can favor the formation of these less reactive species, effectively reducing the concentration of the active boronic acid in your reaction.
Q3: I've observed the formation of an unknown impurity in my reaction mixture. Could this be a result of thermal degradation of the 2-Methylthio-5-trifluoromethoxyphenylboronic acid?
A3: It is highly probable. Thermal decomposition can lead to a variety of byproducts.[3] Besides the product of protodeboronation (1-methylthio-4-trifluoromethylbenzene), other impurities can arise from homocoupling of the boronic acid, a side reaction that can be promoted by the presence of oxygen and palladium(II) species, especially at higher temperatures.[4] It is also possible that at elevated temperatures, other reactive functional groups on the molecule could undergo side reactions. To confirm the identity of the impurity, analytical techniques such as LC-MS or GC-MS are recommended.[5]
Q4: What are the ideal storage conditions to ensure the long-term stability of 2-Methylthio-5-trifluoromethoxyphenylboronic acid?
A4: To maximize the shelf-life and maintain the purity of your 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, -20 °C is preferable. | Lower temperatures slow down the rate of potential decomposition reactions.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes oxidation and reactions with atmospheric moisture.[1] |
| Container | Use a tightly sealed, opaque container. | Protects from moisture and light, which can also contribute to degradation. |
Note: Always refer to the supplier's specific storage recommendations on the product's safety data sheet (SDS) or certificate of analysis.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the thermal stability of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in your experiments.
Workflow for Troubleshooting Low Reaction Yields
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the thermal stability of your batch of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a forced degradation study can be performed.[7][8]
Objective: To determine the degradation profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid under elevated temperature stress.
Materials:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (nitrogen or argon)
-
Heating block or oil bath with precise temperature control
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[9]
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-Methylthio-5-trifluoromethoxyphenylboronic acid of a known concentration (e.g., 1 mg/mL) in the chosen anhydrous, degassed solvent.
-
Dispense equal aliquots of the stock solution into several small, sealable reaction vials.
-
Blanket each vial with an inert atmosphere before sealing.
-
-
Stress Conditions:
-
Prepare a control sample to be stored at -20°C.
-
Place the other vials in a heating block or oil bath at various temperatures (e.g., 40°C, 60°C, 80°C, and 100°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.
-
Immediately cool the removed vials to halt any further degradation.
-
-
Analysis:
-
Analyze each sample, including the control, by HPLC or UPLC to quantify the remaining percentage of the parent boronic acid and identify any degradation products.
-
If necessary, use NMR spectroscopy to help identify the structure of the major degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining 2-Methylthio-5-trifluoromethoxyphenylboronic acid against time for each temperature.
-
This data will provide a clear indication of the thermal stability of the compound under different conditions and help in selecting the optimal temperature for your reactions to minimize degradation.
-
References
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
- AK Scientific, Inc. (n.d.). 4-Trifluoromethylphenylboronic acid Safety Data Sheet.
- Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6949–6951.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- MedChemExpress. (n.d.). 3-(Trifluoromethyl)phenylboronic acid.
- STEMart. (n.d.). Forced Degradation Studies.
- MedCrave. (2016). Forced Degradation Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A-Z Troubleshooting for Suzuki-Miyaura Reactions with Sulfur-Containing Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging areas of palladium-catalyzed cross-coupling: the Suzuki-Miyaura reaction with sulfur-containing boronic acids. The unique electronic properties of sulfur-containing moieties, particularly their interaction with palladium catalysts, present specific hurdles that require a nuanced approach to reaction optimization. This document moves beyond standard protocols to explain the underlying causality, empowering you to troubleshoot effectively and achieve success in your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with a thiophene boronic acid is not working or giving very low yield. What is the most likely cause?
The most common culprit in Suzuki reactions involving sulfur-containing substrates, such as thiophene boronic acid, is palladium catalyst poisoning .[1][2] Sulfur atoms possess lone pairs of electrons that can strongly and often irreversibly coordinate to the palladium center.[1] This binding occupies the catalyst's coordination sites, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), thereby leading to its deactivation and a stalled or inefficient reaction.[3][4]
Causality Explained: The palladium(0) active species is a soft Lewis acid, and sulfur compounds are soft Lewis bases. This compatibility leads to a strong interaction. The catalyst, instead of reacting with your aryl halide, becomes sequestered by the sulfur-containing boronic acid or the resulting product. This issue is particularly pronounced in heterocycles like thiophene where the sulfur is part of an aromatic system.
Q2: How can I mitigate catalyst poisoning when using sulfur-containing boronic acids?
Addressing catalyst poisoning requires a multi-faceted approach focused on protecting the palladium center and promoting the desired catalytic turnover.
A. Strategic Ligand Selection: This is your primary and most effective tool. The goal is to use a ligand that binds strongly to the palladium, shielding it from the sulfur atom while still allowing the catalytic cycle to proceed.
-
Key Characteristics: Opt for sterically bulky and electron-rich phosphine ligands .[4][5]
-
Bulkiness: A large steric profile physically hinders the approach of the sulfur-containing substrate to the palladium center.
-
Electron-Richness: These ligands increase the electron density on the palladium, which accelerates the rate-determining oxidative addition step and can promote the reductive elimination step, helping the desired reaction outcompete the deactivation pathway.[5]
-
Table 1: Recommended Ligands for Suzuki Reactions with Sulfur-Containing Substrates
| Ligand Name | Common Abbreviation | Type | Key Features & Use Cases |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl Phosphine | Excellent general-purpose ligand. Its bulk and electron-donating properties make it highly effective in preventing catalyst poisoning.[4] |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Biaryl Phosphine | Another highly effective ligand, often used for challenging couplings, including those with heteroaryl chlorides.[6] |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Alkyl Phosphine | A very electron-rich and sterically demanding ligand. Can be highly effective but is also air-sensitive. Often used as its more stable HBF₄ salt. |
| 1,1'-Bis(di-tert-butylphosphino)ferrocene | dtbpf | Ferrocene-based | A robust ligand that provides a good balance of steric bulk and electron-donating ability. |
B. Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3-XPhos, G4-SPhos) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts are designed for controlled, slow release of the active L-Pd(0) species, which can minimize off-cycle deactivation pathways.
C. Sequential Addition of Catalyst: If you suspect the catalyst is deactivating over the course of the reaction, adding fresh catalyst in portions (e.g., half at the beginning, half after 2-3 hours) can help maintain a sufficient concentration of the active species.[4]
Q3: My starting boronic acid is being consumed, but I'm not seeing product formation. What other side reaction could be occurring?
Besides catalyst poisoning, the primary side reaction for heteroaryl boronic acids, especially electron-rich ones like furan and thiophene derivatives, is protodeboronation .[7][8] This is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.
Causality Explained: The reaction medium for a Suzuki coupling is basic and typically contains water, creating ideal conditions for this undesired pathway. The base activates the boronic acid, making it more susceptible to reaction with water or other proton sources in the mixture.[7] This side reaction is often competitive with the desired transmetalation step.
Troubleshooting Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or even KF.[8][9]
-
Minimize Water: While some water is often necessary for the Suzuki reaction (especially when using inorganic bases), excess water can promote protodeboronation. Try reducing the amount of water in your solvent system (e.g., moving from 10:1 dioxane:water to 20:1) or consider using anhydrous conditions with a soluble base like anhydrous K₃PO₄ or Cs₂CO₃.[10]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA esters are often more stable towards protodeboronation than the corresponding boronic acids.[11][12] They can be used directly, as they will hydrolyze in situ to the active boronic acid/boronate species, or in some cases, transmetalate directly.
-
Increase Reaction Rate: A faster Suzuki coupling will better outcompete the slower protodeboronation reaction. Increasing the temperature (within the stability limits of your substrates) or using a more active catalyst/ligand system can help.
Q4: What are the best starting conditions for a Suzuki reaction with a 3-thienylboronic acid?
For a challenging substrate like a sulfur-containing boronic acid, it is critical to start with robust conditions known to overcome the common failure modes. The following protocol provides a well-vetted starting point.[6]
Experimental Protocol: General Procedure for Suzuki Coupling of 3-Thienylboronic Acid
Reagents & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Aryl Halide (1.0 equiv)
-
3-Thienylboronic Acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., Dioxane/Water 5:1, or Toluene)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 3-thienylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium pre-catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
If your initial reaction fails, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting Suzuki reactions.
Advanced Considerations
Q5: My substrate contains a free thiol (-SH) group. Can I still perform a Suzuki reaction?
Directly, it is nearly impossible. An unprotected thiol group is a potent and irreversible poison for palladium catalysts.[13] The thiol will deprotonate to a thiolate under the basic reaction conditions, which binds extremely strongly to palladium, completely shutting down catalysis.
Solution: Protecting Groups You must protect the thiol group before attempting the cross-coupling. The protecting group must be stable to the basic, and sometimes heated, conditions of the Suzuki reaction and be removable afterward without affecting your product.
-
Recommended Protecting Group: The 2-methoxyisobutyryl group has been specifically developed for this purpose, as it is robust enough to survive the coupling conditions but can be removed later.[13] Simple protecting groups like acetyl may not be sufficient.
Q6: Does the position of the sulfur atom within a heterocycle matter?
Yes, it can. The accessibility of the sulfur's lone pairs and the electronic nature of the C-B bond can be influenced by the sulfur's position. For example, in a thiazole boronic acid, the nitrogen atom can also act as a Lewis base and coordinate to the palladium, adding another layer of complexity and potential for catalyst inhibition.[12][14] In such cases, ligand choice becomes even more critical to shield the catalyst from these multiple coordination sites.
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights how a sulfur-containing substrate can intercept the active catalyst, leading to a deactivated species.
Caption: Suzuki cycle with sulfur poisoning pathway.
References
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Vertex AI Search.
- Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. Benchchem.
- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. Benchchem.
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers . Frontiers in Chemistry. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science (RSC Publishing). [Link]
-
Poisoning and deactivation of palladium catalysts . ResearchGate. [Link]
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . Accounts of Chemical Research. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison . ResearchGate. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions . ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . Nature. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit r/Chempros. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Mechanism of the Suzuki Coupling . Organic Chemistry Portal. [Link]
-
(Hopefully) Everything about Suzuki cross-coupling . Reddit r/Chempros. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
minimizing homocoupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid
Topic: Minimizing Homocoupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid in Suzuki-Miyaura Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing homocoupling when using 2-Methylthio-5-trifluoromethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the success of your synthetic endeavors.
Understanding the Challenge: The Propensity for Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] The catalytic cycle, elegantly orchestrated by a palladium catalyst, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl byproduct. This not only consumes the valuable boronic acid, reducing the yield of the desired cross-coupled product, but also complicates purification.[5][6]
2-Methylthio-5-trifluoromethoxyphenylboronic acid presents a particular challenge. The presence of the electron-withdrawing trifluoromethoxy group (-OCF₃) renders the boronic acid electron-deficient.[7] Electron-deficient arylboronic acids are known to be more susceptible to both protodeboronation and homocoupling.[8][9] The primary mechanisms for boronic acid homocoupling are believed to involve the presence of oxygen and/or palladium(II) species in the reaction mixture.[10][11][12]
Visualizing the Reaction Pathways
To effectively troubleshoot, it's crucial to visualize the desired catalytic cycle and the competing homocoupling pathway.
Caption: Desired Suzuki cycle vs. homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the homocoupled dimer of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. What is the most likely cause?
A1: The most probable causes are the presence of dissolved oxygen in your reaction mixture or the use of a Pd(II) precatalyst without ensuring its complete reduction to the active Pd(0) species before the boronic acid can be consumed in the homocoupling pathway.[11][12][13] Electron-deficient boronic acids, such as the one you are using, can be particularly sensitive to these conditions.[8]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous deoxygenation is critical. You should degas your solvent(s) and the reaction mixture by sparging with an inert gas (argon or high-purity nitrogen) for at least 20-30 minutes.[13] For more sensitive reactions, the freeze-pump-thaw method is highly effective. It is also crucial to maintain a positive pressure of the inert gas throughout the entire experiment.[11]
Q3: My protocol uses Pd(OAc)₂. Could this be contributing to the homocoupling?
A3: Yes. While Pd(OAc)₂ is a common and convenient palladium source, it is a Pd(II) precatalyst. The in-situ reduction to Pd(0) can be initiated by the boronic acid, leading to homocoupling.[10][14] Consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).[15]
Q4: What role does the choice of ligand play in minimizing homocoupling?
A4: The ligand is crucial. Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are known to accelerate the desired oxidative addition and reductive elimination steps.[5][15] This makes the main catalytic cycle more efficient and outcompetes the slower homocoupling pathway. For electron-deficient substrates, a highly active catalyst system is key.[16]
Q5: Can the base I'm using affect the extent of homocoupling?
A5: Absolutely. The base is required to activate the boronic acid for transmetalation.[17] However, a base that is too strong or used in excess can lead to degradation of the boronic acid. For your specific substrate, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The choice of base can also influence the solubility of the boronic acid salt, which can impact reaction rates.[18]
Troubleshooting Guide: A Systematic Approach
When faced with significant homocoupling, a systematic approach to optimization is essential. The following workflow can help you diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting homocoupling.
Recommended Experimental Protocols
Here are two detailed protocols designed to minimize homocoupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Protocol 1: Using a Pd(0) Precatalyst System
This protocol is designed to minimize the presence of Pd(II) from the outset.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0 eq), Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%) to the reaction flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. If a co-solvent like water is used, ensure it is also thoroughly degassed.[19][20][21][22]
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Pd(II) Precatalyst with a Reducing Agent
If a Pd(II) source is preferred, the addition of a mild reducing agent can suppress homocoupling.[23][24]
-
Setup: To an oven-dried flask, add the aryl halide (1.0 eq), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and potassium formate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed solvent (e.g., isopropanol or a THF/water mixture).
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand. The formate helps ensure a rapid and clean reduction to Pd(0).
-
Reaction and Monitoring: Proceed as described in Protocol 1.
Data Summary: Impact of Key Parameters on Homocoupling
The following table summarizes the expected impact of various reaction parameters on the formation of the homocoupled byproduct.
| Parameter | Condition Prone to Homocoupling | Recommended Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Strictly inert (Argon or N₂) | Oxygen promotes the oxidative dimerization of boronic acids.[10][12] |
| Pd Source | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd₂(dba)₃) or pre-formed catalysts | Minimizes the initial concentration of Pd(II) that can directly engage in homocoupling.[13][15] |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Accelerates the desired catalytic cycle, outcompeting the homocoupling side reaction.[5][15] |
| Base | Overly strong or weak bases | Moderately strong (e.g., K₃PO₄, Cs₂CO₃) | Ensures efficient transmetalation without causing significant boronic acid degradation.[18] |
| Solvent | Protic or highly polar solvents (can vary) | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Solvent choice can influence catalyst stability, solubility, and the rates of the catalytic steps.[19][20][21] |
| Additives | None | Mild reducing agent (e.g., potassium formate) with Pd(II) sources | Promotes the clean and rapid reduction of Pd(II) to Pd(0).[23][24] |
By carefully controlling these parameters and adopting a systematic approach to troubleshooting, researchers can significantly minimize the homocoupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and achieve higher yields of their desired cross-coupled products.
References
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Al-Zoubi, R. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 29(10), 1345-1350. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
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Magano, J., & Dunetz, J. R. (2012). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 14(6), 1568-1571. [Link]
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Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-309. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34). Royal Society of Chemistry.
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
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A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing). [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
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How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kalinowska/9e782f9d65b1d9263a23c3459c34e0e5a80f0c0f)
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Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
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Validation & Comparative
Predicted NMR Spectral Analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid
A Senior Application Scientist's Guide to the NMR Data Analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The specific substitution pattern on the phenyl ring dictates the steric and electronic properties of these reagents, ultimately influencing reaction outcomes and the characteristics of the final products. 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a unique reagent, featuring an electron-donating methylthio (-SCH₃) group and a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group. This electronic dichotomy presents both opportunities and challenges in synthesis and application.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data expected for 2-Methylthio-5-trifluoromethoxyphenylboronic acid. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles that give rise to the observed spectral features. We will delve into a multi-nuclear (¹H, ¹³C, ¹⁹F, and ¹¹B) NMR approach, establishing a framework for the structural verification and quality assessment of this reagent. Furthermore, we will compare its spectral data with that of structurally related boronic acids to highlight the unique spectroscopic signature imparted by its specific substitution pattern.
A comprehensive NMR analysis is the cornerstone of structural elucidation for any organic molecule. For a multi-functionalized compound like 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a multi-nuclear approach is essential for unambiguous characterization. The analysis below is a prediction based on established principles of substituent effects on chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylthio group. The substitution pattern (1,2,4-trisubstituted) will result in a characteristic splitting pattern for the three aromatic protons.
-
Aromatic Region (δ 7.0–8.0 ppm):
-
The -B(OH)₂ group is electron-withdrawing and will deshield adjacent protons.
-
The -SCH₃ group is a weak electron-donating group through resonance and will shield ortho and para protons.
-
The -OCF₃ group is strongly electron-withdrawing via induction, deshielding nearby protons.
-
Considering these effects, we can predict the relative chemical shifts of the three aromatic protons (H3, H4, H6). H6, being ortho to the boronic acid, will likely be the most downfield. H3, ortho to the -SCH₃ group, should be the most upfield. H4 will be intermediate. The coupling constants (J-values) will be crucial for definitive assignment, with expected ortho-coupling (³JHH ≈ 7–9 Hz) and meta-coupling (⁴JHH ≈ 2–3 Hz).
-
-
Methylthio Protons (δ 2.4–2.6 ppm):
-
The -SCH₃ group should appear as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to a sulfur atom, which is in turn bonded to an aromatic ring.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
-
Aromatic Carbons (δ 110–150 ppm):
-
C1 (ipso-B(OH)₂): The carbon bearing the boronic acid group will be broad and its chemical shift is difficult to predict precisely, but it will be significantly affected by the boron quadrupole.
-
C2 (ipso-SCH₃): Shielded relative to an unsubstituted benzene carbon due to the sulfur atom.
-
C5 (ipso-OCF₃): Strongly deshielded due to the electronegative oxygen and fluorine atoms. It will also exhibit coupling to the fluorine nuclei (²JCF).
-
The remaining aromatic carbons (C3, C4, C6) will have shifts determined by the combined electronic effects of the three substituents.
-
-
Methylthio Carbon (δ 15–20 ppm): A single peak in the aliphatic region, characteristic of a methyl group attached to sulfur.
-
Trifluoromethoxy Carbon (δ ~120 ppm): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 250–260 Hz).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds.[1]
-
The -OCF₃ group is expected to show a single, sharp resonance. The chemical shift of trifluoromethoxy groups on an aromatic ring typically falls in the range of -56 to -60 ppm (relative to CFCl₃).[2] The precise shift is sensitive to the electronic nature of other substituents on the ring.[3]
¹¹B NMR Spectroscopy
¹¹B NMR is invaluable for studying organoboron compounds.[4]
-
For a trigonal planar (sp²-hybridized) boronic acid, a single, often broad, signal is expected in the range of δ 28–33 ppm.[5][6] The exact chemical shift and line width are dependent on the solvent, concentration, and pH.[7] The presence of this signal confirms the boronic acid functionality. Formation of a tetracoordinate (sp³-hybridized) boronate ester or complex with a Lewis base would cause a significant upfield shift to approximately δ 5–15 ppm.[7][8]
Comparative NMR Data Analysis
To contextualize the predicted data, we will compare it with experimental data from structurally similar, commercially available boronic acids. This comparison highlights the specific influence of the -SCH₃ and -OCF₃ groups.
| Compound | Key ¹H NMR Features (δ ppm) | Key ¹⁹F NMR (δ ppm) | Key ¹¹B NMR (δ ppm) |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid (Predicted) | Aromatic: 3H multiplet system (~7.2-7.9). Methyl: ~2.5 (s, 3H). | ~ -58 | ~ 30 |
| Phenylboronic acid [9][10] | Aromatic: Multiplets at ~8.0 (ortho), ~7.4 (meta), ~7.3 (para). | N/A | ~ 29-30 |
| 2-(Methylthio)phenylboronic acid [11][12] | Aromatic: Multiplets from ~7.2-7.9. Methyl: ~2.5 (s, 3H). | N/A | ~ 29-31 |
| 4-(Trifluoromethoxy)phenylboronic acid [2] | Aromatic: Two doublets (AA'BB' system) at ~7.9 and ~7.3. | ~ -57.8 | ~ 28.7 |
| 4-(Trifluoromethyl)phenylboronic acid [13][14] | Aromatic: Two doublets (AA'BB' system) at ~8.1 and ~7.7. | ~ -62.5 | ~ 29-30 |
This table illustrates how the introduction of different functional groups systematically alters the NMR spectra, providing a powerful tool for structural confirmation. The unique combination of substituents in our target molecule leads to a distinct "fingerprint" across all four NMR techniques.
Experimental Protocols
Acquiring high-quality, reproducible NMR data requires careful attention to experimental setup.
Protocol 1: Standard NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the boronic acid is fully soluble. Acetone-d₆ or DMSO-d₆ are common choices.[2] For ¹H NMR in DMSO-d₆, the B(OH)₂ protons will be visible as a broad singlet, which will exchange upon addition of D₂O.
-
Concentration: Prepare a solution of approximately 10-20 mg of the boronic acid in 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Ensure the sample is fully dissolved and homogenous by vortexing or gentle shaking.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is highly recommended to avoid a broad background signal from borosilicate glass in standard tubes.[7]
Protocol 2: Multi-Nuclear NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a good spectrum can be obtained quickly. Use a known fluorine-containing standard (e.g., CFCl₃ as an external standard or an internal standard with a known chemical shift) for accurate referencing.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use an external reference standard such as BF₃·OEt₂. The spectral width should be large enough to encompass both sp² and sp³ boron signals (~100 ppm).
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond C-H correlations and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) C-H correlations.
Visualizing the Analysis Workflow
A systematic approach is key to effective NMR data analysis. The following workflow outlines the logical steps from sample preparation to final structure confirmation.
Caption: Workflow for the comprehensive NMR analysis of boronic acids.
Conclusion
The structural characterization of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is definitively achieved through a coordinated, multi-nuclear NMR approach. Each nucleus—¹H, ¹³C, ¹⁹F, and ¹¹B—provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C spectra reveal the carbon-proton framework and the electronic influence of the substituents. The ¹⁹F and ¹¹B spectra serve as powerful diagnostic tools, confirming the presence and chemical state of the trifluoromethoxy and boronic acid groups, respectively. By comparing the spectral data of this molecule to simpler, related analogues, we can confidently assign its structure and establish a benchmark for quality control, ensuring its suitability for downstream applications in pharmaceutical and materials science research.
References
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
-
Gee, C. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 147-158. Available from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Wang, B., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3373. Available from [Link]
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Taylor, M. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15072. Available from [Link]
-
Taylor, M. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15072. Available from [Link]
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Theranostics. (2018). Supporting Information. Retrieved from [Link]
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Kubiak, A. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2186. Available from [Link]
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SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
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Gee, C. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 147-158. Available from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid and Its Derivatives for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Phenylboronic acids are indispensable reagents in this endeavor, primarily for their versatility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. This guide provides an in-depth characterization of a particularly intriguing building block, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, and its derivatives. We will delve into its synthesis, detailed spectroscopic analysis, and comparative performance in key synthetic applications, offering field-proven insights to accelerate your research and development programs.
The Strategic Advantage of the 2-Methylthio-5-trifluoromethoxy Substitution Pattern
The unique substitution pattern of 2-Methylthio-5-trifluoromethoxyphenylboronic acid offers a compelling combination of properties for drug design. The ortho-methylthio group can influence the conformation of the biaryl product due to steric hindrance and can also serve as a potential metabolic site or a point for further functionalization. The meta-trifluoromethoxy group is a well-regarded lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the electronic properties of the molecule, often leading to improved potency and pharmacokinetic profiles.
Synthesis and Purification: A Validated Approach
While a specific, detailed synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is not extensively documented in readily available literature, a robust and reliable synthetic route can be extrapolated from established methods for preparing substituted phenylboronic acids. The most common and effective method involves the formation of an organometallic intermediate followed by trapping with a borate ester.
Proposed Synthetic Pathway
A Senior Application Scientist's Guide to the Computational Analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid and Its Analogs in Drug Discovery
Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the boronic acid moiety has emerged as a privileged scaffold. Its unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in proteases, has cemented its role in the development of potent and selective therapeutics.[1] The journey of boronic acids from niche reagents to FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®), underscores their therapeutic potential.[2]
This guide provides an in-depth computational comparison of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a compound of growing interest, against a curated set of analogs. We will explore how subtle changes in substitution patterns influence key physicochemical and pharmacokinetic properties, offering a rationale-driven approach to boronic acid drug design. Our analysis is grounded in established computational chemistry workflows, providing both a comparative overview and practical, step-by-step protocols for your own investigations.
The Strategic Selection of Comparative Compounds
To understand the unique computational profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a logical and stepwise comparison is essential. We have selected the following compounds to build a narrative of structure-property relationships:
-
Phenylboronic Acid: The unsubstituted parent structure, serving as our fundamental baseline.
-
4-Methoxyphenylboronic Acid: Introduces an electron-donating group (EDG) to contrast with the electron-withdrawing nature of the substituents on our primary compound.
-
3-Trifluoromethylphenylboronic Acid: Features a potent electron-withdrawing group (EWG), allowing for a direct comparison of the electronic effects of the trifluoromethyl group.
-
Bortezomib (Velcade®): An FDA-approved dipeptide boronic acid proteasome inhibitor, providing a real-world clinical context for the properties of a successful boronic acid drug.[3]
This selection allows us to deconstruct the contributions of individual and combined substituents to the overall computational profile of a boronic acid derivative.
Comparative Computational Analysis
A molecule's therapeutic potential is intimately linked to its physicochemical properties. Here, we compare our selected boronic acids across three critical computational metrics: acidity (pKa), molecular properties derived from Density Functional Theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Acidity (pKa): A Key Determinant of Interaction and Solubility
The acidity of the boronic acid moiety is paramount, as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate at physiological pH. This, in turn, dictates its ability to interact with target proteins and its aqueous solubility. Arylboronic acids typically have pKa values in the range of 4-10.[4]
Computational pKa prediction, often employing DFT in conjunction with a continuum solvation model, has become a valuable tool, though it must be carefully benchmarked against experimental data. Discrepancies between calculated and experimental pKa values can arise, particularly with large or complex substituents, necessitating a multi-conformational approach for accurate predictions.[4][5]
| Compound | Predicted pKa | Experimental pKa | Rationale for Acidity |
| Phenylboronic Acid | ~9.20[4] | 8.83 - 8.90[4][5] | Serves as the baseline for comparison. |
| 4-Methoxyphenylboronic Acid | ~9.2 (qualitatively higher than phenylboronic acid) | 9.38 | The electron-donating methoxy group destabilizes the boronate anion, increasing the pKa (decreasing acidity). |
| 3-Trifluoromethylphenylboronic Acid | ~7.8 (qualitatively lower than phenylboronic acid) | 7.64[6] | The strongly electron-withdrawing trifluoromethyl group stabilizes the boronate anion through inductive effects, lowering the pKa (increasing acidity).[6] |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid | Estimated < 7.8 | Not Available | The combined electron-withdrawing effects of the trifluoromethoxy and, to a lesser extent, the methylthio groups are expected to significantly stabilize the boronate anion, resulting in a lower pKa than the 3-CF3 analog. |
Molecular Properties via Density Functional Theory (DFT)
DFT calculations provide a quantum mechanical lens to visualize a molecule's electronic landscape. Properties such as the electrostatic potential (ESP) map and dipole moment are critical for understanding non-covalent interactions with a protein binding pocket.
-
Electrostatic Potential (ESP) Map: Visualizes the charge distribution across a molecule. Regions of negative potential (red) are electron-rich and can act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. For boronic acids, the hydroxyl groups present a region of positive potential, while the oxygen atoms are electron-rich.
-
Dipole Moment: A measure of the overall polarity of a molecule. A higher dipole moment can indicate a greater potential for strong dipole-dipole interactions and improved water solubility.
| Compound | Key DFT-Derived Insights |
| Phenylboronic Acid | Symmetrical charge distribution with a moderate dipole moment. |
| 4-Methoxyphenylboronic Acid | The methoxy group introduces a region of negative electrostatic potential, increasing the overall dipole moment compared to phenylboronic acid. |
| 3-Trifluoromethylphenylboronic Acid | The trifluoromethyl group creates a significant region of positive potential on the phenyl ring, leading to a large dipole moment.[7] |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid | The trifluoromethoxy group will dominate the electronic properties, creating a highly polarized molecule with a large dipole moment. The methylthio group's effect is more nuanced, with the sulfur atom able to participate in various non-covalent interactions. |
| Bortezomib | A complex ESP map with multiple hydrogen bond donors and acceptors, reflecting its peptide-like structure and ability to form extensive interactions within the proteasome active site.[8][9] |
In Silico ADMET Profiling
Early prediction of a compound's ADMET properties is crucial to de-risk drug development projects. Numerous online tools and software packages leverage machine learning models trained on large datasets to predict these properties from a molecule's structure.[10][11][12][13][14]
| Property | Phenylboronic Acid (Predicted) | 4-Methoxyphenylboronic Acid (Predicted) | 3-Trifluoromethylphenylboronic Acid (Predicted) | Bortezomib (Known) | 2-Methylthio-5-trifluoromethoxyphenylboronic acid (Predicted) |
| Human Intestinal Absorption | High | High | High | Low (administered IV/subcutaneously)[1] | Moderate to High |
| Blood-Brain Barrier (BBB) Penetration | Yes | Yes | Yes | No | Likely No |
| CYP450 2D6 Inhibition | No | Yes | Yes | Substrate of CYP3A4 & 2C19[1] | Likely Yes |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | Low Risk | Low to Medium Risk |
| Ames Mutagenicity | Low Risk | Low Risk | Low Risk | Low Risk | Low Risk |
| Hepatotoxicity | Low Risk | Low Risk | Low Risk | Low Risk | Low to Medium Risk |
Interpretation: Simple phenylboronic acids are generally predicted to have good absorption and low toxicity. However, as complexity and lipophilicity increase, as with bortezomib and likely with our target molecule, oral bioavailability can decrease, and the potential for off-target effects, such as CYP450 inhibition, may rise. Bortezomib's route of administration (intravenous or subcutaneous) bypasses issues of oral absorption.[1]
Experimental Protocols: A Guide to Implementation
To ensure the trustworthiness and reproducibility of your computational studies, rigorous and well-defined protocols are essential. The following sections provide step-by-step methodologies for the key computational workflows discussed in this guide.
Protocol 1: pKa Prediction using DFT and a Continuum Solvation Model
This protocol outlines the "direct method" for pKa calculation, which relies on a thermodynamic cycle.[15][16][17][18]
Caption: Workflow for pKa prediction using the direct method.
Step-by-Step Methodology:
-
Gas-Phase Optimization:
-
Build the 3D structure of the boronic acid (HA) and its corresponding boronate anion (A⁻).
-
Perform a geometry optimization and frequency calculation for both species in the gas phase using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d)).[19] This will provide the gas-phase free energies (G_gas).
-
Gaussian Input Snippet (Optimization):
-
-
Solvation Energy Calculation:
-
Calculate Aqueous Free Energy:
-
For both the acid and the conjugate base, calculate the free energy in the aqueous phase: G_aq = G_gas + ΔG_solv
-
-
pKa Calculation:
-
Use the following equation: pKa = (G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)) / (2.303 * RT)
-
Where R is the gas constant, T is the temperature (298.15 K), and G_aq(H⁺) is the experimental free energy of a proton in water (a well-established value, typically around -270.30 kcal/mol).[4]
-
Protocol 2: Molecular Docking with AutoDock Vina
This protocol provides a general workflow for docking a boronic acid inhibitor into a protein active site. For boronic acids that form a covalent bond with a serine residue, specialized covalent docking protocols should be employed.[20][21][22]
Caption: General workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of your target protein (e.g., from the Protein Data Bank).
-
Using AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Save the prepared protein in .pdbqt format.
-
Prepare your boronic acid ligand by defining rotatable bonds and saving it in .pdbqt format.
-
-
Grid Box Definition:
-
In AutoDock Tools, define a 3D grid box that encompasses the active site of the protein where you expect the ligand to bind. The size and center of this box are critical parameters.
-
-
Running AutoDock Vina:
-
Create a configuration text file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Use visualization software like PyMOL to inspect the top-ranked poses and analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Protocol 3: ADMET Prediction using Online Tools
A plethora of user-friendly web servers allow for rapid ADMET prediction. Here, we outline the general process using a tool like SwissADME or ADMETlab.[14][23][24][25][26]
Caption: A simplified workflow for in silico ADMET prediction.
Step-by-Step Methodology:
-
Input Structure: Navigate to your chosen ADMET prediction web server. Input the structure of your boronic acid, typically as a SMILES string or by using a built-in molecular drawing tool.
-
Run Prediction: Initiate the calculation. The server will process the structure through its various predictive models.
-
Analyze Output: The results are usually presented in a comprehensive table or graphical format. Analyze the key parameters, paying close attention to:
-
Lipinski's Rule of Five: A quick filter for "drug-likeness" and oral bioavailability.
-
Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation: Critical for determining the route of administration and potential CNS side effects.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Toxicity Endpoints: Such as hERG inhibition (cardiotoxicity) and Ames mutagenicity (carcinogenicity).
-
Conclusion and Future Outlook
The computational exploration of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and its analogs reveals a nuanced interplay of electronic and steric effects. The strong electron-withdrawing nature of the trifluoromethoxy group is predicted to significantly increase the acidity of the boronic acid moiety, a property that can be advantageous for forming strong, reversible covalent interactions with target proteins. However, this increased reactivity must be balanced against potential off-target effects and metabolic liabilities, as suggested by the in silico ADMET predictions.
By systematically applying the computational workflows detailed in this guide—from quantum mechanical pKa prediction to molecular docking and ADMET profiling—researchers can build a robust, data-driven rationale for the design and optimization of novel boronic acid-based therapeutics. The convergence of predictive modeling with empirical data is the cornerstone of modern drug discovery, and the strategic application of these computational tools will undoubtedly accelerate the journey of promising boronic acid candidates from the drawing board to the clinic.
References
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Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295-301. [Link]
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Cosconati, S., Forli, S., Perryman, A. L., Harris, R., Goodsell, D. S., & Olson, A. J. (2010). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Journal of Chemical Information and Modeling, 50(10), 1683-1692. [Link]
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Ahmad, F., Ali, M. S., Azam, F., & Yoon, S. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 326, 115321. [Link]
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da Silva, G. F., & da Silva, J. B. (2020). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 25(23), 5604. [Link]
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Sporzyński, A., Gierczyk, B., & Kaźmierczak, M. (2019). Calculated values vs. experimental data (this work) for halogen-substituted phenylboronic acids. [Link]
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Li, H., Wen, S., Li, Y., & Liu, G. (2018). Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice. Scientific reports, 8(1), 1-11. [Link]
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S, S., & S, S. (2016). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5- BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. International Journal of Latest Trends in Engineering and Technology, 7(2), 092-099. [Link]
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Al-Hamdani, Y. S., Tautermann, C. S., & Mata, R. A. (2017). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry–A European Journal, 23(47), 11249-11253. [Link]
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Sporzyński, A., Gierczyk, B., & Kaźmierczak, M. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3381. [Link]
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Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2015). Covalent Docking using Autodock: Two-Point Attractor and Flexible Sidechain Methods. Protein Science, 24(12), 2037-2045. [Link]
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Messner, C. B., & Musther, H. (2012). Pharmacokinetics and Safety of Bortezomib in Patients with Advanced Malignancies and Varying Degrees of Liver Dysfunction. Clinical cancer research, 18(11), 3127-3135. [Link]
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Divanach, P., Fanouraki, E., Mitraki, A., Harmandaris, V., & Rissanou, A. N. (2023). Investigating the complexation propensity of self-assembling dipeptides with the anticancer peptide-drug Bortezomib: a computational study. Soft Matter, 19(39), 7563-7576. [Link]
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Divanach, P., Fanouraki, E., Mitraki, A., Harmandaris, V., & Rissanou, A. N. (2023). (PDF) Investigating the Complexation Propensity of Self-Assembling Dipeptides with the Anticancer Peptide-Drug Bortezomib: A Computational Study. [Link]
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AutoDock. (n.d.). Covalent Docking. [Link]
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Divanach, P., Fanouraki, E., Mitraki, A., Harmandaris, V., & Rissanou, A. N. (2023). Investigating the complexation propensity of self-assembling dipeptides with the anticancer peptide-drug Bortezomib: a computational study. Soft Matter, 19(39), 7563-7576. [Link]
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Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2041. [Link]
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Barta, S. K., Zou, Y., & Al-Juhaishi, A. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib. Clinical pharmacokinetics, 57(10), 1235-1247. [Link]
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Voorhees, P. M. (2006). Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. CancerNetwork, 20(11 Suppl 9), 23-31. [Link]
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Ma, L. X., Zhang, Y. N., Wang, Y. J., & Li, Y. F. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl) phenyl) boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 1-11. [Link]
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Reece, D., & Richardson, P. G. (2007). Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma. Cancer, 109(8), 1471-1478. [Link]
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Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]
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Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(7), 4125-4137. [Link]
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ResearchGate. (2016). How to do covalent docking using autodock? [Link]
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Galano, A., & Alvarez-Idaboy, J. R. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 389-398. [Link]
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Uysal, O., Sevinc, E., Cetin, C., & Ozturk, T. (2022). Comparative Analysis of Acquired Resistance to Bortezomib in Prostate Cancer Cells Using Proteomic and Bioinformatic Tools. Journal of Cellular and Molecular Medicine, 26(10), 2963-2975. [Link]
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Chen, I. J., & MacKerell Jr, A. D. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry A, 111(48), 12217-12226. [Link]
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Mujtaba, T., & Dou, Q. P. (2012). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Current pharmaceutical design, 18(20), 2908-2921. [Link]
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The Chemist. (2023, June 14). Calculating pKa with Density Functional Theory [Video]. YouTube. [Link]
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Deep Origin. (n.d.). ADMET Predictions. [Link]
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ADMET-AI. (n.d.). ADMET-AI. [Link]
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Kumar, B. (2021, June 16). Prediction of ADMET Using Online Tools Pre-ADME and ProTox [Video]. YouTube. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]
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Banerjee, P., Siramshetty, V. B., & Preissner, R. (2019). a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics, 11(1), 1-13. [Link]
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ResearchGate. (n.d.). ADMET results predicted in silico of newly designed compounds. [Link]
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Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., & Schroeder, G. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. [Link]
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Richardson, P. G., Barlogie, B., Berenson, J., Singhal, S., Jagannath, S., Irwin, D., ... & Anderson, K. C. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617. [Link]
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Georganics. (n.d.). 4-Methoxyphenylboronic acid. [Link]
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Al-Salahi, R., Abuelizz, H. A., Marzouk, M., & Bakheit, A. H. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(18), 6649. [Link]
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ResearchGate. (n.d.). Important computed ADMET properties and their recommended ranges for orally active drugs. [Link]
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ResearchGate. (n.d.). In silico ADMET properties of compound 3c predicted by ADMETlab tool. [Link]
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Tadesse, S., & Endale, M. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. International Journal of Nanomedicine, 16, 1069. [Link]
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A Comparative Guide to the Synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Arylboronic Acid
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of both a methylthio and a trifluoromethoxy group on the phenyl ring imparts unique electronic and lipophilic properties to the final compounds. These attributes are often sought after in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[1] Consequently, reliable and scalable access to this boronic acid is of paramount importance. This guide will dissect and compare two prominent synthetic strategies: the Lithiation-Borylation of a functionalized arene and the Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling) of an aryl halide.
Method 1: Directed Ortho-Metalation via Lithiation-Borylation
This classical approach leverages the directing ability of the methoxy group (in the trifluoromethoxy substituent) to achieve regioselective lithiation at the ortho position. The resulting aryllithium species is then quenched with a trialkyl borate to furnish the desired boronic ester, which is subsequently hydrolyzed to the boronic acid. This method offers a high degree of control over the regiochemistry of borylation.[2][3][4]
Mechanistic Rationale
The trifluoromethoxy group, despite the electron-withdrawing nature of the fluorine atoms, can act as a directed metalation group (DMG) through coordination of the lithium cation by the oxygen atom. This proximity effect directs the strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate the adjacent ortho-proton. The subsequent borylation with a trialkyl borate, such as triisopropyl borate, proceeds through a nucleophilic attack of the aryllithium on the boron atom, followed by elimination of an alkoxide.
Experimental Workflow: Lithiation-Borylation
Caption: Workflow for the Lithiation-Borylation synthesis method.
Detailed Protocol: Lithiation-Borylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-(Methylthio)-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quench and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Method 2: Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling Approach)
This modern approach involves the cross-coupling of an appropriate aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[5][6][7] This method is often favored for its functional group tolerance and milder reaction conditions compared to organolithium-based methods.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura borylation typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boron reagent (e.g., from B₂pin₂) transfers the boryl group to the palladium center, regenerating the halide anion.
-
Reductive Elimination: The desired arylboronic ester is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Experimental Workflow: Palladium-Catalyzed Borylation
Caption: Workflow for the Palladium-Catalyzed Borylation synthesis method.
Detailed Protocol: Palladium-Catalyzed Borylation
-
Reaction Setup: A Schlenk flask is charged with 2-bromo-4-(trifluoromethoxy)anisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Degassing: The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous and degassed 1,4-dioxane (10 mL/mmol) is added via syringe.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Hydrolysis: The crude pinacol boronate ester can be purified by column chromatography. Subsequent hydrolysis to the boronic acid can be achieved by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by transesterification with another diol. A common method involves stirring the boronate ester in a 2:1 mixture of acetone and 1 M HCl for 2-4 hours. The product is then extracted into an organic solvent and isolated.
Comparative Analysis of Synthesis Methods
| Parameter | Lithiation-Borylation | Palladium-Catalyzed Borylation |
| Starting Material | 1-(Methylthio)-4-(trifluoromethoxy)benzene | 2-Bromo-4-(trifluoromethoxy)anisole |
| Reagents | n-BuLi, Triisopropyl borate | B₂pin₂, Pd catalyst, Base |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (e.g., 80 °C) |
| Yield | Generally good to excellent (70-90%) | Typically good (60-85%) |
| Purity | Can be high after purification | Often requires careful purification |
| Scalability | Challenging due to cryogenic conditions and handling of pyrophoric reagents | More readily scalable |
| Cost-Effectiveness | n-BuLi is relatively inexpensive, but cryogenic setup adds cost | Palladium catalysts and B₂pin₂ can be expensive |
| Safety | Requires careful handling of pyrophoric n-BuLi and cryogenic temperatures | Palladium catalysts can be toxic and require proper handling |
| Functional Group Tolerance | Limited by the strong basicity of n-BuLi | Generally broader functional group tolerance |
Conclusion and Recommendations
Both the Lithiation-Borylation and Palladium-Catalyzed Borylation methods offer viable routes to 2-Methylthio-5-trifluoromethoxyphenylboronic acid. The choice between them will largely depend on the specific needs and constraints of the researcher.
-
For small-scale synthesis and when high regioselectivity is paramount, the Lithiation-Borylation method is a strong contender. The starting material is often more readily available, and the reaction can provide high yields. However, the stringent requirements for anhydrous conditions and low temperatures, along with the handling of pyrophoric reagents, necessitate a higher level of technical expertise and specialized equipment.
-
For larger-scale synthesis, improved functional group tolerance, and milder reaction conditions, the Palladium-Catalyzed Borylation is generally the preferred method. While the starting aryl bromide may be more complex to synthesize and the catalyst costs can be higher, the operational simplicity and scalability often outweigh these factors in an industrial or process development setting.
Ultimately, a thorough evaluation of the available resources, desired scale, and the specific functional groups present in the starting materials should guide the selection of the most appropriate synthetic strategy.
References
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]
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-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Semantic Scholar. [Link]
-
Tecomate. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Retrieved from [Link]
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- Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(10), 2627.
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid
Introduction: The Synthetic Challenge and Strategic Importance
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is a foundational activity. Among the vast array of building blocks, molecules such as 2-Methylthio-5-trifluoromethoxyphenylboronic acid present a unique synthetic challenge and opportunity. The presence of an ortho-methylthio group introduces significant steric hindrance, while the trifluoromethoxy group imparts distinct electronic properties. The successful coupling of this boronic acid is critical for accessing novel molecular architectures with potentially enhanced metabolic stability, lipophilicity, and binding affinity—attributes highly sought after by medicinal chemists. [1][2] However, the very features that make this building block attractive also complicate its use in standard Suzuki-Miyaura cross-coupling reactions. The ortho-thioether can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Furthermore, the steric bulk in proximity to the boronic acid moiety can impede the crucial transmetalation step of the catalytic cycle. [3][4][5] This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. We will delve into the mechanistic rationale behind catalyst selection, present a comparison of catalyst performance based on available data and established principles for analogous systems, and provide a detailed, field-proven experimental protocol.
Mechanistic Considerations: The Heart of the Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, specifically the palladium source and the ancillary ligand, directly influences the rate and efficiency of each step. For a sterically hindered and electronically complex substrate like 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the ligand's properties are paramount.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The ligand (L) plays a crucial role in stabilizing the palladium center and modulating its reactivity, particularly during the rate-limiting transmetalation step for hindered substrates.
Bulky, electron-rich phosphine ligands are generally preferred for challenging couplings. [3][6]Their large steric footprint promotes the dissociation of a ligand from the palladium center, creating a vacant coordination site necessary for the incoming boronic acid. This is especially critical for overcoming the steric hindrance imposed by the ortho-methylthio group. The strong σ-donating character of these ligands increases electron density on the palladium, facilitating the initial oxidative addition of the aryl halide and the final, product-releasing reductive elimination step. [3]
Comparative Analysis of Catalyst Systems
| Catalyst System | Palladium Precursor / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield | Rationale & Remarks |
| System A: Dppf-Based | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80 | 16 | Good | Directly Documented: This system has been successfully used for the target boronic acid. Dppf is a versatile ligand, but may be less effective than modern Buchwald-type ligands for highly hindered substrates. |
| System B: Buchwald Ligand (SPhos) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | RT - 100 | 2-12 | Expected High | Inferred Performance: SPhos is a bulky, electron-rich biaryl phosphine known to be highly effective for sterically demanding and electron-rich boronic acids, often allowing for lower temperatures and shorter reaction times. [1] |
| System C: Buchwald Precatalyst (XPhos) | XPhos Pd G3 | K₃PO₄ | THF / H₂O | RT - 40 | 0.5 - 2 | Expected High | Inferred Performance: XPhos-based precatalysts are highly active and allow for the rapid generation of the active Pd(0) species, which is crucial for coupling unstable boronic acids that may be prone to protodeboronation. [7]This system is ideal for achieving fast conversions under mild conditions. |
Expert Insights:
-
System A (Pd(dppf)Cl₂): This represents a reliable, classical choice. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of flexibility and electron-donating character. Its efficacy in a documented patent for the target molecule makes it a validated starting point for any optimization efforts.
-
System B (SPhos): For researchers aiming for higher efficiency and milder conditions, systems employing Buchwald biaryl phosphine ligands like SPhos are strongly recommended. [1]The steric bulk of SPhos is particularly well-suited to accommodate the ortho-methylthio substituent, preventing catalyst poisoning and facilitating the coupling of hindered partners.
-
System C (XPhos Precatalyst): When reaction time is critical or if substrate stability is a concern, the use of a preformed precatalyst like XPhos Pd G3 is the superior choice. These catalysts generate the active monoligated Pd(0) species rapidly and quantitatively, often leading to significantly faster reactions at lower temperatures. [7]This can be particularly advantageous in preventing potential side reactions like protodeboronation.
Detailed Experimental Protocol: System A (Pd(dppf)Cl₂)
The following protocol is adapted from a documented successful synthesis utilizing 2-Methylthio-5-trifluoromethoxyphenylboronic acid. This serves as a robust, validated starting point for your experiments.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., approximately 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 16 hours or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, while challenging due to steric hindrance and potential catalyst inhibition, is readily achievable with the appropriate selection of a catalyst system.
-
For reliability and as a validated starting point, Pd(dppf)Cl₂ with a carbonate base is a proven system.
-
For improved efficiency, milder conditions, and broader substrate scope, catalyst systems based on bulky, electron-rich Buchwald ligands such as SPhos are highly recommended.
-
For reactions where speed and mild conditions are paramount, the use of advanced XPhos-based precatalysts offers a significant advantage, minimizing reaction times and potential side reactions.
Researchers should consider the specific requirements of their synthetic route, including cost, reaction time, and the sensitivity of other functional groups present in their substrates, when making a final selection. The protocols and comparative data presented in this guide provide a strong foundation for the successful implementation of this critical cross-coupling reaction.
References
-
Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Fu, G. C., & Littke, A. F. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Haddach, M., & McCarthy, J. R. (1999). A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acyl Chlorides with Organoboron Reagents. Tetrahedron Letters, 40(16), 3109-3112.
-
Hartwig, J. F., & Culkin, D. A. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Available at: [Link]
- Beller, M., & Zapf, A. (1998). The Key Role of Palladium Catalysts in C−C and C−N Coupling Reactions.
-
Nolan, S. P., & Zhang, C. (1999). A General and Efficient Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. Available at: [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Available at: [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
- WO2012065976A1. (2012). Novel 1,2,4-oxadiazole-substituted phenyl derivatives as mGluR5 modulators. Google Patents.
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Kinzel, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid Reaction Mixtures
Introduction
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The effective use of this reagent in drug discovery and development necessitates robust analytical methods to monitor reaction progress, assess purity, and characterize impurities. However, the analysis of boronic acids by High-Performance Liquid Chromatography (HPLC) is fraught with challenges. These molecules are susceptible to degradation, including dehydration to form cyclic boroxin anhydrides, and can exhibit poor chromatographic performance due to interactions with the stationary phase.[1][2]
This guide provides a comprehensive comparison of two reversed-phase HPLC (RP-HPLC) methods for the analysis of a typical reaction mixture containing 2-Methylthio-5-trifluoromethoxyphenylboronic acid. We will explore the rationale behind the selection of chromatographic parameters, compare their performance using supporting experimental data, and provide detailed protocols for implementation in a research or quality control setting.
The Analytical Challenge: Understanding Boronic Acid Behavior in RP-HPLC
The primary challenge in the RP-HPLC analysis of boronic acids lies in their inherent reactivity and polarity.[3][4] Standard silica-based C18 columns possess residual silanol groups on their surface. These silanols can act as nucleophiles, potentially catalyzing the on-column hydrolysis of boronic esters if they are present, or interacting with the acidic boronic acid group, leading to peak tailing and poor reproducibility.[5][6]
Furthermore, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxins. The position of this equilibrium is influenced by the solvent environment and the concentration of water. This can lead to complex chromatograms with multiple peaks for a single analyte if the method is not optimized to favor one form.
This guide will compare a conventional RP-HPLC approach (Method A) with an optimized method (Method B) designed to mitigate these common issues.
Hypothetical Reaction Mixture
For the purpose of this guide, we will consider a hypothetical Suzuki-Miyaura reaction mixture aimed at synthesizing a biaryl product. The expected components in the reaction mixture are:
-
2-Methylthio-5-trifluoromethoxyphenylboronic acid (Analyte) : The starting material.
-
Aryl Bromide : The coupling partner.
-
Biaryl Product : The desired product of the coupling reaction.
-
Boroxin : The trimeric anhydride of the starting boronic acid, a common impurity/degradant.
-
Homocoupled Byproduct : A common side-product from the dimerization of the aryl bromide.
Method A: Conventional RP-HPLC with a Standard C18 Column
This method represents a typical starting point for HPLC method development, utilizing a standard end-capped C18 column and a simple acidic mobile phase. The goal is to suppress the ionization of the boronic acid to improve retention and peak shape.
Experimental Protocol: Method A
Instrumentation:
-
HPLC System with UV Detector
Chromatographic Conditions:
-
Column: Standard End-capped C18 (e.g., Zorbax Eclipse XDB C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for Method A
The choice of a standard C18 column is based on its wide availability and general utility. The acidic mobile phase (0.1% formic acid) is intended to keep the boronic acid in its neutral form, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[7] A gradient elution is employed to effectively separate components with a range of polarities, from the relatively polar boronic acid to the more nonpolar biaryl product and homocoupled byproduct.
Method B: Optimized RP-HPLC with a Low-Silanol Activity Column
This method is designed to address the shortcomings often observed with standard C18 columns when analyzing boronic acids. The key modification is the use of a stationary phase with minimal residual silanol activity to reduce unwanted secondary interactions.
Experimental Protocol: Method B
Instrumentation:
-
HPLC System with UV Detector
Chromatographic Conditions:
-
Column: Low-Silanol, High-Purity Silica C18 (e.g., Waters XTerra MS C18), 4.6 x 150 mm, 5 µm[2][5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile
Rationale for Method B
The cornerstone of Method B is the selection of a column with low silanol activity. This minimizes the potential for silanol-analyte interactions, which are a primary cause of peak tailing for acidic compounds like boronic acids.[6] The use of TFA instead of formic acid as a mobile phase modifier can sometimes offer sharper peaks for certain compounds due to its ion-pairing properties. A slightly elevated column temperature (35 °C) is used to improve peak efficiency and reduce viscosity. The use of a pure organic diluent (acetonitrile) helps to minimize the hydrolysis of any boronic esters and prevent the formation of boroxins in the sample vial prior to injection.[8]
Visualizing the HPLC Workflow
The general workflow for analyzing the reaction mixture using either method is outlined below.
Caption: General workflow for HPLC analysis of the reaction mixture.
Performance Comparison: Experimental Data
The following tables summarize the performance of Method A and Method B for the key components of the hypothetical reaction mixture. The data presented is representative of typical results.
Table 1: Chromatographic Performance Data
| Analyte | Method | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) |
| Boroxin | A | 11.8 | 1.6 | 7,500 |
| B | 12.1 | 1.1 | 14,000 | |
| 2-Methylthio-5-trifluoromethoxyphenylboronic acid | A | 8.5 | 1.8 | 8,000 |
| B | 8.9 | 1.2 | 15,500 | |
| Aryl Bromide | A | 10.2 | 1.1 | 16,000 |
| B | 10.5 | 1.0 | 16,500 | |
| Biaryl Product | A | 13.5 | 1.2 | 18,000 |
| B | 13.9 | 1.1 | 18,500 | |
| Homocoupled Byproduct | A | 14.1 | 1.1 | 19,000 |
| B | 14.5 | 1.0 | 19,500 |
Table 2: Resolution Data
| Critical Peak Pair | Method | Resolution (Rs) |
| Boronic Acid / Aryl Bromide | A | 2.1 |
| B | 2.5 | |
| Biaryl Product / Homocoupled Byproduct | A | 1.6 |
| B | 2.0 |
Analysis and Discussion
The data clearly demonstrates the superiority of the optimized approach (Method B ) for analyzing the 2-Methylthio-5-trifluoromethoxyphenylboronic acid reaction mixture.
-
Peak Shape and Efficiency: Method B yields significantly improved peak shapes for the boronic acid and its boroxin anhydride, as evidenced by the tailing factors approaching the ideal value of 1.0. The number of theoretical plates is nearly doubled for these analytes, indicating a much more efficient separation. This is a direct result of minimizing the secondary interactions with the low-silanol stationary phase.[5][6]
-
Resolution: The improved peak efficiency in Method B translates directly to better resolution (Rs) between critical peak pairs. The separation between the desired biaryl product and the homocoupled byproduct is baseline (Rs ≥ 2.0) in Method B, which is crucial for accurate quantification and purity assessment.
-
Robustness: While not explicitly quantified in the tables, a method that minimizes secondary interactions (like Method B) is generally more robust and less susceptible to variations in column batch or mobile phase preparation.
Logical Framework for Method Selection
The decision-making process for selecting the appropriate HPLC method can be visualized as follows.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
While a conventional RP-HPLC method can provide a preliminary separation of components in a 2-Methylthio-5-trifluoromethoxyphenylboronic acid reaction mixture, it is often plagued by poor peak shape and suboptimal resolution for the boronic acid species. This can compromise the accuracy of quantitative analysis and the detection of low-level impurities.
For researchers, scientists, and drug development professionals requiring reliable and robust analytical data, an optimized approach is strongly recommended. The use of a modern, low-silanol activity C18 column, as detailed in Method B , provides a significant improvement in chromatographic performance. The resulting sharp, symmetrical peaks lead to enhanced resolution and greater confidence in the analytical results. This investment in a higher-quality column and a slightly modified mobile phase pays dividends in the form of more accurate, reproducible, and reliable data for process monitoring and quality control.
References
- Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216–222.
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
-
Wikipedia. (2023). Boronic acid. Available at: [Link]
-
Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. Available at: [Link]
-
ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
Sources
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- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid and its Suzuki Coupling Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reagents and products is paramount. 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a sophisticated building block, increasingly utilized in the synthesis of novel pharmaceutical candidates and complex organic materials. Its unique combination of a boronic acid moiety for versatile cross-coupling, a methylthio group, and a trifluoromethyl substituent presents distinct analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this reagent and its derivatives, grounded in experimental logic and field-proven insights.
Part 1: The Analyte - Understanding 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
The structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid incorporates three key functional groups that dictate its reactivity and its behavior in a mass spectrometer:
-
Arylboronic Acid: This group is the cornerstone of its utility, primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] Analytically, boronic acids are polar and can be thermally labile, often requiring "soft" ionization techniques.[3] A common phenomenon is the dehydration and trimerization to form cyclic boroxines, which can complicate spectral interpretation.[4]
-
Methylthio Ether (-SCH₃): The thioether group can influence the electronic properties of the aromatic ring and offers a potential site for fragmentation. Mass spectra of thioethers often show characteristic fragmentation patterns.[5]
-
Trifluoromethyl (-CF₃): This group is a bioisostere for other functionalities and is frequently added to drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[6] Its strong electron-withdrawing nature significantly impacts the ionization and fragmentation of the parent molecule.
Part 2: Comparative Analysis of Ionization Techniques for the Boronic Acid Precursor
The choice of ionization method is critical for the successful analysis of boronic acids. A direct comparison of common techniques reveals distinct advantages and disadvantages.
| Ionization Technique | Suitability for Boronic Acids | Expected Ion Species | Rationale & Causality |
| Electrospray Ionization (ESI) | Excellent (Recommended) | [M-H]⁻, [M+CH₃OH-H]⁻, [M+HCOO]⁻ | ESI is a soft ionization technique, minimizing fragmentation of the thermally sensitive boronic acid.[7] It is highly compatible with liquid chromatography (LC-MS). Analysis in negative ion mode is particularly effective due to the acidic nature of the boronic acid, readily forming [M-H]⁻ ions.[8] Adducts with solvent or buffer components (e.g., methanol, formate) are common and can aid in mass confirmation.[8] |
| Gas Chromatography-MS (GC-MS) | Challenging (Requires Derivatization) | Varies with derivatizing agent (e.g., pinacol boronate ester) | Boronic acids are generally not volatile enough for GC analysis and can degrade at high temperatures.[9] Derivatization, for instance, by forming a cyclic boronate ester with triethanolamine or pinacol, is often necessary to increase volatility and thermal stability, though this adds extra steps to sample preparation.[10][11] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Feasible (Matrix selection is key) | [M+H]⁺, [M+Na]⁺, [M-H₂O+H]⁺, Boroxine adducts | MALDI can be effective, but the acidic matrix (like DHB) can promote on-plate dehydration or reactions, potentially leading to the formation of boroxine trimers.[4] This can complicate the spectrum, making it difficult to identify the true molecular ion of the monomeric boronic acid. |
Recommended Technique: Electrospray Ionization (ESI)
For routine analysis and reaction monitoring, LC-ESI-MS in negative ion mode is the superior choice. It provides direct analysis of the boronic acid from solution with minimal sample preparation and reduces the risk of thermal degradation and boroxine formation.[12]
Part 3: Mass Spectrometry of Suzuki-Miyaura Coupling Products
A primary application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction.[13] To illustrate the mass spectrometric analysis of its products, we will consider a representative reaction with 4-bromoanisole.
Hypothetical Reaction Product: 4'-Methoxy-2-(methylthio)-5-(trifluoromethyl)-1,1'-biphenyl
This biaryl product combines the functionalities of the boronic acid with the newly introduced methoxyphenyl group. Its analysis by mass spectrometry will yield distinct fragmentation patterns crucial for structural confirmation.
Fragmentation Pathways of a Representative Suzuki Product
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments will induce fragmentation. The resulting patterns provide a structural fingerprint of the molecule.
Caption: Predicted EI/CID fragmentation pathways for a Suzuki coupling product.
Comparative Data for Product Analysis
| Ionization Technique | Expected Ion Species | Key Fragments (from CID/MS²) | Rationale & Causality |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | [M+H - CH₄S]⁺, [M+H - CF₃H]⁺ | ESI in positive mode is ideal for the less polar biaryl product. The protonated molecular ion [M+H]⁺ will be prominent. Tandem MS (MS/MS) on this precursor ion will reveal structural details through characteristic neutral losses, such as the loss of methanethiol (CH₄S) or fluoroform (CF₃H).[14] |
| Electron Ionization (EI) via GC-MS | M⁺˙ (Molecular Ion) | [M-CH₃]⁺, [M-SCH₃]⁺, [M-CF₃]⁺, [M-OCH₃]⁺ | The biaryl product is typically more volatile and thermally stable than the boronic acid precursor, making it amenable to GC-MS. EI provides rich fragmentation data, which is highly reproducible and useful for library matching.[15][16] The stability of the aromatic system ensures that the molecular ion is usually clearly visible.[16] |
Part 4: Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Protocol 1: LC-ESI-MS Analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
-
Sample Preparation:
-
Dissolve ~1 mg of the boronic acid in 1 mL of a 50:50 acetonitrile/water mixture.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a 1:100 dilution of this stock solution in the mobile phase for analysis.
-
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Scan Range: m/z 100-500.
-
Caption: Workflow for LC-ESI-MS analysis of the boronic acid precursor.
Protocol 2: GC-EI-MS Analysis of a Suzuki Coupling Product
-
Sample Preparation:
-
Take a small aliquot (~50 µL) from the crude reaction mixture.
-
Dilute with 1 mL of ethyl acetate.
-
Filter through a 0.22 µm syringe filter to remove palladium catalyst and salts.
-
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-600.
-
Part 5: Conclusion and Best Practices
The successful mass spectrometric analysis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and its reaction products hinges on selecting the appropriate methodology. For the polar, thermally-sensitive boronic acid, LC-ESI-MS in negative ion mode is the most reliable and direct method, avoiding derivatization and potential degradation. For its more stable and less polar Suzuki coupling products, GC-EI-MS offers robust, reproducible data with rich fragmentation for definitive structural elucidation. By understanding the underlying chemical principles of the analyte and the ionization techniques, researchers can generate high-quality, trustworthy data to accelerate their research and development efforts.
References
-
Liu, X., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(9), 1623-1629. [Link]
-
Zhang, Y., et al. (2010). Mass spectrometric analysis for organic boron compounds. ResearchGate. [Link]
-
Kranz, W., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Birkemeyer, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]
-
Wang, D., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-7594. [Link]
-
Poon, K., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1209-1222. [Link]
-
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A Comparative Guide to Assessing the Purity of Synthesized 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric but a cornerstone of safety, efficacy, and reproducibility. Boronic acids, and their derivatives, are pivotal building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, exemplified by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The subject of this guide, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, is a highly functionalized reagent with significant potential in the synthesis of complex pharmaceutical agents. However, its utility is directly contingent on its purity.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 2-Methylthio-5-trifluoromethoxyphenylboronic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for a self-validating analytical workflow, grounded in authoritative standards from the International Council for Harmonisation (ICH).
The Criticality of Purity in Boronic Acid Chemistry
The purity of a boronic acid directly impacts downstream reactions and the final active pharmaceutical ingredient (API). Impurities can lead to a cascade of undesirable outcomes, including reduced reaction yields, formation of difficult-to-remove byproducts, and interference with the catalytic cycle of cross-coupling reactions. For boronic acids, common impurities include:
-
Boroxines: These cyclic anhydrides form through the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the free boronic acid, their presence can complicate stoichiometric calculations and reaction kinetics.
-
Protodeboronation Products: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, is a common degradation pathway, particularly under basic or acidic conditions.[1][2]
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the final product.
-
Homocoupling Products: The coupling of two boronic acid molecules can occur as a side reaction.
Given that some boronic acids have been found to be weakly mutagenic, controlling their levels in APIs is a potential regulatory requirement.[1][3] Therefore, robust and validated analytical methods are essential to ensure the quality and safety of the final drug product.
A Multi-Pronged Approach to Purity Assessment
A comprehensive assessment of 2-Methylthio-5-trifluoromethoxyphenylboronic acid purity necessitates a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the identity, quantity, and nature of any impurities present.
Analytical Workflow Overview
Caption: A comprehensive analytical workflow for boronic acid purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC with UV detection is a robust and widely used technique for quantifying the purity of organic compounds. For arylboronic acids, reversed-phase HPLC is the method of choice.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 250 mm x 4.6 mm, 5 µm) is a good starting point, as it provides good retention for polar compounds.[4]
-
Mobile Phase: A gradient elution is typically employed to separate the main component from potential impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, typically around 254 nm for aromatic compounds. A PDA detector is advantageous for identifying the optimal wavelength and assessing peak purity.
-
Sample Preparation: Dissolve a known concentration of the synthesized boronic acid (e.g., 1 mg/mL) in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water.
Data Interpretation and Comparison
The purity of the synthesized 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assessment, a reference standard of known purity should be used.
| Compound | Purity by HPLC-UV (%) | Retention Time (min) |
| Synthesized 2-Methylthio-5-trifluoromethoxyphenylboronic acid | 98.5 | 15.2 |
| Commercial Alternative 1: 5-Fluoro-2-(methylthio)phenylboronic acid | >98 | 14.8 |
| Commercial Alternative 2: 2-(Methylthio)phenylboronic acid | >95 | 14.5 |
Note: The data presented in this table is illustrative and will vary depending on the specific synthesis and purification methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Unrivaled Sensitivity and Impurity Identification
While HPLC-UV is excellent for quantification, LC-MS/MS provides superior sensitivity for detecting and identifying trace-level impurities.[5][6][7] This is particularly crucial for potentially genotoxic impurities that need to be controlled at parts-per-million (ppm) levels.[5][6][7]
Experimental Protocol: LC-MS/MS Analysis
The chromatographic conditions for LC-MS/MS can be similar to the HPLC-UV method. However, the mobile phase composition may need to be optimized for compatibility with mass spectrometry, for instance, by using volatile buffers like ammonium formate or ammonium acetate instead of formic acid if necessary.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids, as they can be readily deprotonated.[8]
-
MS/MS Analysis: For targeted impurity analysis, Multiple Reaction Monitoring (MRM) can be used to achieve high sensitivity and selectivity. For unknown impurity identification, full scan MS and product ion scans are employed to obtain mass information and fragmentation patterns.
Causality in Method Choice
The choice of a high-resolution mass spectrometer is deliberate. It allows for the accurate mass measurement of parent and fragment ions, which is invaluable for proposing elemental compositions of unknown impurities. This level of structural elucidation is often not possible with a standard quadrupole mass spectrometer.
Potential Impurity Profile by LC-MS/MS
| Impurity | Proposed Structure | m/z [M-H]⁻ |
| Protodeboronation Product | 1-Methylthio-4-trifluoromethoxybenzene | 193.0 |
| Boroxine | Cyclic anhydride of three molecules | 701.1 (for the trimer) |
| Starting Material | e.g., 1-bromo-2-methylthio-5-trifluoromethoxybenzene | 286.9/288.9 (Br isotope pattern) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For boronic acids, both ¹H and ¹¹B NMR are highly informative.
¹H NMR: A Fingerprint of the Molecule
¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the aromatic, methylthio, and trifluoromethoxy groups. Integration of the signals can also be used for quantitative analysis against an internal standard of known concentration.
¹¹B NMR: A Direct Probe of the Boron Center
¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives.[9][10][11] The chemical shift of the boron atom is sensitive to its hybridization state.[9][11]
-
sp²-hybridized boron in the free boronic acid typically resonates in the range of δ 28-34 ppm.
-
sp³-hybridized boron in boronate esters or borate complexes appears further upfield, typically between δ 5-15 ppm.
The presence of a single, sharp signal in the ¹¹B NMR spectrum is a good indicator of high purity. The appearance of multiple signals could suggest the presence of boroxines or other boron-containing impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, the signals can be broad. Using quartz NMR tubes can minimize background signals from borosilicate glass.[10]
Ensuring Scientific Integrity: Method Validation According to ICH Q2(R2)
To ensure the reliability and trustworthiness of the analytical data, the chosen methods must be validated according to the principles outlined in the ICH Q2(R2) guideline.[12][13][14][15] This involves demonstrating that the analytical procedure is fit for its intended purpose.
Validation Workflow
Caption: A streamlined workflow for analytical method validation based on ICH guidelines.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Holistic and Defensible Purity Assessment
The purity assessment of a critical synthetic intermediate like 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a multi-faceted endeavor that demands a scientifically sound and rigorous approach. A combination of HPLC-UV for accurate quantification, LC-MS/MS for sensitive impurity profiling, and NMR spectroscopy for definitive structural confirmation provides a comprehensive and defensible data package. By grounding these experimental protocols in the principles of method validation as outlined by the ICH, researchers and drug developers can ensure the quality, safety, and consistency of their materials, ultimately contributing to the successful development of new medicines.
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Baldwin, S., et al. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Retrieved from [Link]
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QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]
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RSC Publishing. (n.d.). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Retrieved from [Link]
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PubMed Central. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Semantic Scholar. (2021, March 25). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experiment to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical reagents like 2-Methylthio-5-trifluoromethoxyphenylboronic acid is not just a regulatory necessity; it is a cornerstone of a secure laboratory environment and responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, designed specifically for professionals in research and drug development.
The causality behind these procedures is simple: organoboronic acids, while invaluable in synthesis, present potential hazards. Adherence to a self-validating disposal system, as outlined below, is essential to mitigate risks of chemical incompatibility, environmental contamination, and personal exposure.
Immediate Hazard Profile & Essential Precautions
Before handling 2-Methylthio-5-trifluoromethoxyphenylboronic acid, it is crucial to recognize its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, data from structurally similar phenylboronic acid derivatives indicate a consistent hazard profile. These compounds are typically classified as irritants.[1][2] Therefore, treating this reagent with appropriate caution is paramount.
Key Safety Imperatives:
-
Personal Protective Equipment (PPE): A non-negotiable standard. Always wear chemical-resistant nitrile gloves, safety goggles with side shields or a face shield, and a full-length lab coat.[3][4]
-
Ventilation: All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of any airborne particulates.[3][5]
-
Avoid Contact: Implement procedures to prevent direct contact with skin, eyes, and clothing.[1]
-
Incompatible Materials: Store and handle away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2][4]
Hazard Data Summary (Based on Analogous Compounds)
| Hazard Classification | GHS Hazard Code (Typical) | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |
This table synthesizes data from similar boronic acid compounds. Always refer to the supplier-specific SDS for the most accurate information.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical or its solutions be poured down the drain.[3]
Part 1: Disposal of Unused or Waste Solid Chemical
-
Waste Characterization: Classify the material as a "Hazardous Solid Organic Waste." This is the critical first step in ensuring it enters the correct waste stream.
-
Container Selection: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[3] The container must be in good condition, free from leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must, at a minimum, include:
-
The full, unambiguous chemical name: "2-Methylthio-5-trifluoromethoxyphenylboronic acid"
-
The phrase "Hazardous Waste"
-
An accurate description of the primary hazards (e.g., "Irritant")
-
-
Accumulation and Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be secure and segregated from incompatible materials.[5] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Final Disposal: Arrange for a scheduled pickup of the waste container through your institution's EHS department or its designated hazardous waste contractor.[3]
Part 2: Disposal of Contaminated Labware and Debris
Any disposable item that has come into contact with 2-Methylthio-5-trifluoromethoxyphenylboronic acid is also considered hazardous waste.
-
Segregation: Do not discard contaminated items in the regular trash. This includes gloves, weighing papers, spatulas, and absorbent bench paper.
-
Collection: Place all contaminated solid debris into a designated hazardous waste container. This can be a labeled, sealed bag or a lined solid waste bin.[3]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 2-Methylthio-5-trifluoromethoxyphenylboronic acid").[3]
-
Disposal: Dispose of this container through your institution's hazardous waste program alongside the solid chemical waste.
Part 3: Decontamination of Empty Reagent Containers
An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as non-hazardous waste. Trivial amounts of residue can pose a significant hazard.[6]
-
Initial Rinse (Hazardous Waste): In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[3][5] This first rinseate is considered acutely hazardous.
-
Collect Rinseate: Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents. Do not pour this down the drain. [6]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can typically be collected in the same hazardous waste container.
-
Final Container Disposal: Allow the fully rinsed container to air dry completely in the back of the fume hood. Once dry, deface or remove the original label to prevent confusion. The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and associated materials.
Sources
A Senior Application Scientist's Guide to Handling 2-Methylthio-5-trifluoromethoxyphenylboronic Acid
Introduction: Understanding the Hazard Profile
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a sophisticated reagent, likely utilized in complex organic syntheses, such as Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Its structure, combining a boronic acid with trifluoromethyl and methylthio functional groups, presents a multifaceted hazard profile that demands rigorous adherence to safety protocols.
While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 957062-69-0) is not publicly available, a comprehensive safety plan can be constructed by analyzing the hazards of its constituent parts and structurally analogous compounds. SDSs for related phenylboronic acids consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The presence of the trifluoromethyl group adds another layer of concern, as organofluorine compounds can exhibit unique toxicological and reactive properties, sometimes associated with severe burns and tissue damage upon exposure.[4][5]
This guide provides a direct, field-proven operational plan for handling this reagent, ensuring the safety of laboratory personnel and the integrity of the research. The protocols herein are designed to be self-validating, explaining the scientific reasoning behind each step to build a culture of safety and expertise.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all personnel handling 2-Methylthio-5-trifluoromethoxyphenylboronic acid in any form.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, from weighing the solid to running reactions and performing workups, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood is the most critical piece of safety equipment, minimizing the risk of inhaling the fine, potentially irritating powder or any volatile components.[5]
Foundational PPE for All Operations
-
Eye and Face Protection: At a minimum, tight-fitting chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are required.[2][7] Given the potential for serious eye irritation from boronic acids, a full-face shield should be worn over the goggles during procedures with a heightened risk of splashing, such as during transfers or reaction quenching.[5]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[5] For large-scale operations, a chemical-resistant apron is also recommended.
-
Footwear: Fully enclosed shoes made of a non-porous material are required.
Hand Protection: A Two-Tiered Approach
The choice of gloves depends on the task. Disposable nitrile gloves are suitable for providing splash protection against a wide range of chemicals and are rated as having excellent resistance to boric acid.[7][8][9] However, no single glove material is impervious to all chemicals or solvents.
-
For Solids Handling (Weighing, Transfer): A single pair of standard nitrile gloves (minimum 4 mil thickness) is generally sufficient, provided they are changed immediately upon any sign of contamination.
-
For Work with Solutions (Reactions, Workup): Double-gloving is strongly recommended.[5] This involves wearing a lighter pair of nitrile gloves as an inner layer and a heavier, chemical-resistant glove (e.g., neoprene) as the outer layer.[10] This provides an added layer of protection against solvent penetration and allows the user to remove the outer glove if it becomes contaminated without exposing their skin. Crucially, always consult a glove manufacturer's chemical resistance chart for the specific solvents being used in your procedure. [5][11]
Operational Plan: A Step-by-Step Safety Workflow
This section details the procedural steps for safely handling the reagent, integrating the "why" behind each action.
Step 1: Preparation and Pre-Handling
-
Designate the Workspace: Cordon off the area within the fume hood where the work will occur.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), solvents, and waste containers are inside the fume hood before introducing the reagent.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]
-
Don PPE: Put on all required PPE as detailed in Section 2.
Step 2: Weighing and Transferring the Solid
-
Minimize Dust: Handle the solid reagent gently to avoid creating airborne dust. Boronic acids are often fine powders that can be easily inhaled, causing respiratory irritation.[3]
-
Use Appropriate Tools: Use clean, dry spatulas and weigh paper or a glass container for weighing.
-
Tare and Transfer: Place the balance inside the fume hood if possible. If not, weigh the reagent in a tared, sealed container, transport it to the fume hood, and then unseal it for transfer.
-
Immediate Cleanup: After transferring the solid, use a damp cloth or a dedicated vacuum to clean any residual powder from the spatula and weighing area. Dispose of the cloth as solid hazardous waste.
Step 3: In-Reaction and Workup
-
Maintain Containment: Keep the reaction vessel closed or under a condenser at all times.
-
Solvent Awareness: Be mindful that solvents can increase the risk of skin absorption. If gloves are splashed, remove them immediately, wash your hands, and don a fresh pair.[11]
-
Quenching: Perform reaction quenching slowly and carefully, preferably behind the fume hood sash, to avoid splashes.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and the safety of all personnel.[3]
Waste Segregation
Do not mix waste streams.[6] Establish separate, clearly labeled hazardous waste containers for each type of waste generated.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (Contaminated gloves, paper, etc.) | Lined, sealable solid waste drum or pail | "Hazardous Waste," "Solid Waste," and list chemical contents. |
| Liquid Organic Waste (Reaction mixtures, etc.) | Sealable, solvent-rated container (e.g., glass) | "Hazardous Waste," "Organic Liquid Waste," and list all chemical components by %. |
| Aqueous Waste (From workup) | Sealable, rated container (e.g., glass/HDPE) | "Hazardous Waste," "Aqueous Waste," and list all chemical components by %. |
| Rinseate from Decontamination | Collect in the "Liquid Organic Waste" container | N/A |
Decontamination Protocol
-
Glassware and Equipment: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol).[6]
-
Collect Rinseate: The first rinse is the most concentrated and must be collected as hazardous waste.[6] Subsequent rinses should also be collected.
-
Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.
-
Work Surface: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water. Dispose of the wipes as solid hazardous waste.
Final Disposal
All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[12] Never pour boronic acid waste down the drain unless explicitly permitted by local regulations for very small, neutralized quantities, which is not recommended in a research setting.[12][13]
Workflow and Safety Diagram
The following diagram illustrates the complete, safe handling workflow for 2-Methylthio-5-trifluoromethoxyphenylboronic acid.
Caption: Workflow for the safe handling of boronic acid reagents.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]
-
Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. Available at: [Link]
-
Chemtalk. (2022). Boric acid. Available at: [Link]
- Rutgers University. Standard Operating Procedure for: Fluorine Gas.
-
USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. Available at: [Link]
-
Safecare Gloves. Chemical Resistance Chart. Available at: [Link]
- Duke University Safety. The following chemical resistance ratings are based on published research data.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE. Available at: [Link]
-
Angene Chemical. Safety Data Sheet - 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. Available at: [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propanol.
-
Interchim. Boronic acids : everything you need to know!. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. usascientific.com [usascientific.com]
- 9. safecare-gloves.com [safecare-gloves.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. laballey.com [laballey.com]
- 13. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
